N-(6-quinolinyl)thiourea
Description
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Structure
3D Structure
Properties
IUPAC Name |
quinolin-6-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-10(14)13-8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H3,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVSGRJLTPVPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=S)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363211 | |
| Record name | quinolin-6-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860621-04-1 | |
| Record name | N-6-Quinolinylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860621-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | quinolin-6-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(6-quinolinyl)thiourea and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(6-quinolinyl)thiourea and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines detailed experimental protocols for the synthesis of the key precursor, 6-aminoquinoline, and the subsequent formation of this compound and its analogues. Quantitative data, including reaction yields and melting points, are systematically presented in tabular format to facilitate comparison. Furthermore, this guide visualizes the synthetic workflows and a key signaling pathway associated with the anticancer activity of these compounds using Graphviz diagrams, offering a clear and concise representation of the chemical and biological processes involved.
Introduction
Thiourea derivatives are a versatile class of organic compounds that have garnered substantial attention in the field of drug discovery.[1] Their broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties, makes them attractive scaffolds for the development of novel therapeutic agents.[2][3] The quinoline moiety is also a well-established pharmacophore present in numerous clinically used drugs, known for its diverse pharmacological effects. The conjugation of these two pharmacophores into this compound and its derivatives has led to the discovery of potent molecules with promising therapeutic potential, particularly in the realm of oncology.[4][5]
This guide serves as a technical resource for researchers and professionals engaged in the synthesis and development of these compounds. It provides detailed methodologies, compiled quantitative data, and visual representations of synthetic and biological pathways to support and streamline research efforts in this area.
Synthesis of the Precursor: 6-Aminoquinoline
The synthesis of this compound and its derivatives commences with the preparation of the key intermediate, 6-aminoquinoline. A common and effective method for its synthesis is the Skraup-Doebner-von Miller reaction, followed by the reduction of the resulting nitroquinoline.
Experimental Protocol: Synthesis of 6-Nitroquinoline
A detailed protocol for the synthesis of 6-nitroquinoline is as follows:
-
Reaction Setup: In a three-necked flask equipped with a thermometer and a dropping funnel, add 65 mL (0.89 mol) of glycerol.
-
Addition of Sulfuric Acid: Slowly add 79 mL (1.31 mol) of concentrated sulfuric acid while maintaining the temperature below 70 °C.
-
Addition of p-Nitroaniline: Add 40 g (0.29 mol) of p-nitroaniline in portions, and raise the temperature to 85 °C for 40 minutes.
-
Addition of Iodine Solution: Prepare a solution of 2.76 g (0.016 mol) of potassium iodide and 3.2 g (0.013 mol) of iodine in 15 mL of water. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Reaction: Slowly heat the mixture to 135 °C and maintain for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Adjust the pH to 3-4 with a saturated sodium hydroxide solution.
-
Isolation: Filter the precipitate, wash with water until neutral, and dry under vacuum at 80 °C to obtain 6-nitroquinoline.
Experimental Protocol: Synthesis of 6-Aminoquinoline
The subsequent reduction of 6-nitroquinoline yields 6-aminoquinoline:
-
Reaction Setup: In a flask, combine 30 g (0.172 mol) of 6-nitroquinoline, 19.2 g (0.30 mol) of 80% hydrazine hydrate, 3 g of 10% Pd/C, and 250 mL of ethanol.
-
Reaction: Stir the mixture and heat under reflux for 6 hours.
-
Isolation and Purification: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an ethyl acetate-petroleum ether gradient.
Quantitative Data for 6-Aminoquinoline Synthesis
| Product | Yield | Melting Point (°C) |
| 6-Nitroquinoline | 75% | 150-152 |
| 6-Aminoquinoline | 71% | 115-119 |
Synthesis of this compound and its Derivatives
The general method for the synthesis of this compound and its derivatives involves the reaction of 6-aminoquinoline with an appropriate isothiocyanate.
General Experimental Protocol
-
Reaction Setup: Dissolve 6-aminoquinoline in a suitable solvent such as ethanol or acetone.
-
Addition of Isothiocyanate: Add an equimolar amount of the desired isothiocyanate to the solution.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from 1 to 10 hours, depending on the reactivity of the substrates.
-
Isolation: Upon completion of the reaction, the product often precipitates out of the solution upon cooling. The solid is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.
Synthesis Workflow
Caption: Synthetic pathway for this compound derivatives.
Quantitative Data for this compound Derivatives
The following table summarizes the reported yields and melting points for a selection of synthesized this compound derivatives.
| Derivative (R group) | Yield (%) | Melting Point (°C) | Reference |
| Phenyl | - | 177-179 | [6] |
| 4-Chlorophenyl | 71 | 190-192 | [6] |
| 4-Methylphenyl | 72 | 161-163 | [6] |
| Allyl | 80 | 174-176 | [6] |
| Benzyl | 75 | 183-185 | [6] |
| Unsubstituted (H) | - | 215-217 | [7] |
Note: Data for the unsubstituted this compound is included for reference.
Biological Activity and Signaling Pathways
Certain N-substituted thiourea derivatives featuring a quinoline framework have demonstrated significant antitumor activity. One of the key mechanisms identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4]
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Specific N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivatives have been shown to inhibit the tyrosine phosphorylation of EGFR, which in turn blocks the activation of downstream signaling cascades, including the Ras-Raf-MEK-Erk (MAPK) and the PI3K-Akt pathways.[4] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the EGFR signaling pathway by a thiourea derivative.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound and its derivatives, highlighting the key experimental protocols and presenting relevant quantitative data in a structured format. The visualization of the synthetic workflow and the EGFR signaling pathway offers a clear understanding of the chemical and biological aspects of these compounds. The information compiled herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the design and synthesis of novel quinolinylthiourea-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chembk.com [chembk.com]
N-(6-quinolinyl)thiourea: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-quinolinyl)thiourea and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its closely related analogs, with a primary focus on its anticancer and antimicrobial properties. While specific quantitative data for the parent compound, this compound, is limited in publicly available literature, this guide synthesizes findings from structurally similar derivatives to provide a detailed perspective on its potential therapeutic applications. The document outlines key experimental protocols for assessing biological activity and visualizes relevant pathways and workflows to support further research and development in this area.
Introduction
Thiourea derivatives are a versatile class of organic compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The incorporation of a quinoline moiety, a privileged scaffold in medicinal chemistry, often enhances the therapeutic potential of these molecules. Quinoline and its derivatives are known to exhibit a wide array of biological activities, including potent anticancer and antimicrobial effects.[3] The combination of the thiourea functional group and the quinoline ring system in this compound suggests a promising candidate for drug discovery and development. This guide will delve into the specifics of its biological activities, supported by data from closely related analogs.
Anticancer Activity
Quantitative Anticancer Data of this compound Analogs
The following table summarizes the in vitro anticancer activity of several quinoline-thiourea derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-(Allylcarbamothioyl)-2-chlorobenzamide | MCF-7 (Breast) | 2.6 | [5] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | [5] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon) | 1.5 | [5] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (Leukemia) | 6.3 | [5] |
| Quinoline-based dihydrazone derivative 3b | MCF-7 (Breast) | 7.016 | [6] |
| Quinoline-based dihydrazone derivative 3c | MCF-7 (Breast) | 7.05 | [6] |
| 8-Hydroxyquinoline thiourea derivative 5b | MCF-7 (Breast) | 0.5 - 42.4 | [7][8] |
| 8-Hydroxyquinoline thiourea derivative 5c | MCF-7 (Breast) | 0.5 - 42.4 | [7][8] |
| 8-Hydroxyquinoline thiourea derivative 5f | MCF-7 (Breast) | 0.5 - 42.4 | [7][8] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [9] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [9] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound or its analog, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Workflow for determining in vitro cytotoxicity using the MTT assay.
Antimicrobial Activity
Quinoline-thiourea derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Some derivatives act as zinc ionophores, disrupting ion homeostasis in bacteria, which represents a promising strategy to combat bacterial infections.[10]
Quantitative Antimicrobial Data of this compound Analogs
The following table summarizes the in vitro antimicrobial activity of several quinoline-thiourea derivatives, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiourea Derivative TD4 | Staphylococcus aureus (ATCC 29213) | 2 | [11] |
| Thiourea Derivative TD4 | MRSA (USA 300) | 2 | [11] |
| Thiourea Derivative TD4 | MRSA (ATCC 43300) | 8 | [11] |
| Thiourea Derivative TD4 | Vancomycin-intermediate S. aureus Mu50 | 4 | [11] |
| Thiourea Derivative TD4 | MRSE | 8 | [11] |
| Thiourea Derivative TD4 | Enterococcus faecalis (ATCC 29212) | 4 | [11] |
| Quinoline thiourea-based zinc ionophore | Staphylococcus aureus | 2.34 ± 0.39 µM | [12] |
| Quinoline thiourea-based zinc ionophore | MRSA | 2.50 ± 0.50 µM | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines a standard method for determining the MIC of this compound or its derivatives against bacterial strains.
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterium.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound or its analog, dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (broth only)
-
Viability indicator (optional, e.g., resazurin)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound, as well as to the positive control (no compound) and sterility control (no inoculum) wells.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. Optionally, a viability indicator can be added to aid in the visualization of bacterial growth.
Workflow for MIC determination using the broth microdilution method.
Other Biological Activities
Beyond their anticancer and antimicrobial effects, thiourea derivatives have been reported to possess a variety of other biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties. While specific studies on this compound in these areas are not extensively documented, the broader class of thiourea compounds suggests potential for this molecule in these therapeutic areas as well.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The collective evidence from studies on its structural analogs strongly suggests significant potential for both anticancer and antimicrobial applications. The data presented in this guide, along with the detailed experimental protocols, are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes | MDPI [mdpi.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of N-(6-quinolinyl)thiourea and its Derivatives
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of N-(6-quinolinyl)thiourea and structurally related quinoline-thiourea derivatives. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Thiourea and its derivatives are a versatile class of compounds with a wide range of biological activities, including anticancer, antibacterial, antioxidant, and enzyme inhibitory properties.[1] The incorporation of a quinoline moiety, a privileged scaffold in medicinal chemistry, often enhances these biological effects. This guide focuses on the molecular mechanisms through which quinoline-thiourea derivatives exert their pharmacological effects, with a particular emphasis on this compound where information is available. While specific data on the N-(6-quinolinyl) isomer is limited, the activities of other quinoline-thiourea derivatives provide a strong basis for inferring its potential mechanisms of action.
Enzyme Inhibition
A primary mechanism of action for many quinoline-thiourea derivatives is the inhibition of specific enzymes. Key targets identified in the literature include urease and tyrosinase.
Several studies have highlighted the potential of quinolone-thiourea hybrids as urease inhibitors.[2][3][4] Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, and its activity is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. The inhibitory activity of these compounds is often evaluated against a standard, thiourea.
Quantitative Data for Urease Inhibition:
| Compound Series | Most Potent Compound | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |
| Quinolone-thiosemicarbazone hybrids (5a-g) | 5a (N-methyl quinolonyl moiety) | 1.83 ± 0.79 | 22.8 ± 1.31 | [2] |
| Quinolone-thiazole hybrids (7a-l) | 7c | 18.80 ± 1.72 | 22.8 ± 1.31 | [2] |
Experimental Protocol: In Vitro Urease Inhibition Assay
A typical experimental setup for assessing urease inhibition is as follows:
-
A solution of urease is prepared in a suitable buffer (e.g., phosphate buffer).
-
The test compound (quinoline-thiourea derivative) is pre-incubated with the enzyme solution for a specified period.
-
The reaction is initiated by the addition of urea as the substrate.
-
The amount of ammonia produced is quantified using a method such as the indophenol method, where the absorbance is measured spectrophotometrically.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compound.
Proposed Mechanism of Urease Inhibition:
The thiourea functionality is crucial for the inhibitory activity. Molecular docking studies suggest that the thiourea moiety can form hydrogen bonds with amino acid residues in the active site of the urease enzyme.[4] For instance, the N-phenylthiourea derivative (compound 5c in one study) was shown to form two hydrogen bonds with the receptor in a chelation fashion.[4]
Logical Relationship of Urease Inhibition:
Caption: Logical flow of urease inhibition by quinoline-thiourea derivatives.
Quinolinyl acyl thioureas have been identified as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin biosynthesis.[5]
Quantitative Data for Tyrosinase Inhibition:
| Compound | IC50 (µM) | Standard (Kojic acid) IC50 (µM) | Reference |
| N-(quinolin-3-ylcarbamothioyl)hexanamide (11c) | 0.0070 ± 0.0098 | 16.8320 ± 0.0621 | [5] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
A solution of mushroom tyrosinase is prepared in a phosphate buffer.
-
The test compound is pre-incubated with the enzyme.
-
L-DOPA is added as the substrate to initiate the reaction.
-
The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.
-
The inhibitory activity is calculated, and IC50 values are determined.
Mechanism of Tyrosinase Inhibition:
Kinetic analysis of N-(quinolin-3-ylcarbamothioyl)hexanamide revealed a non-competitive mode of inhibition, suggesting that the inhibitor binds to a site on the enzyme other than the active site, forming an enzyme-inhibitor complex.[5] Molecular docking studies have further supported this by showing a favorable binding energy for the compound in the tyrosinase active site.[5]
Signaling Pathway for Tyrosinase Inhibition:
Caption: Non-competitive inhibition of tyrosinase by quinolinyl acyl thiourea.
Anticancer Activity
Thiourea derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms.[6]
Some quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs), enzymes that are often dysregulated in cancer.[7] While not specifically thiourea derivatives, these findings suggest a potential avenue for the anticancer activity of this compound.
Experimental Workflow for Assessing DNMT Inhibition:
Caption: Experimental workflow to evaluate quinoline compounds as DNMT inhibitors.
Thiourea-based anticancer chemotherapeutics have been reported to inhibit cancer progression by acting as:
-
Inhibitors of topoisomerase[6]
-
Protein tyrosine kinase inhibitors[6]
-
Somatostatin agonists[6]
-
Sirtuin inhibitors[6]
-
Carbonic anhydrase (CA) inhibitors[6]
Antibacterial Activity
Recent studies have demonstrated that quinoline thiourea-based compounds can function as zinc ionophores, exhibiting antibacterial activity.[8][9]
Mechanism of Action as Zinc Ionophores:
The proposed mechanism involves the transport of zinc ions (Zn²⁺) across the bacterial cell membrane. This disruption of ion homeostasis can lead to bacterial cell death. This strategy has shown promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] Furthermore, this approach may help prevent bacterial resistance and even restore the susceptibility of resistant strains to conventional antibiotics.[8][9]
Signaling Pathway for Antibacterial Activity:
Caption: Mechanism of antibacterial action via zinc ionophore activity.
Conclusion
The mechanism of action of this compound and its derivatives is multifaceted, with enzyme inhibition, anticancer activity, and antibacterial effects being the most prominent. While specific data for the N-(6-quinolinyl) isomer is not extensively available, the research on structurally similar compounds provides a strong foundation for understanding its potential biological activities. The primary modes of action appear to be the inhibition of key enzymes like urease and tyrosinase, the disruption of cellular processes in cancer cells, and the perturbation of ion homeostasis in bacteria. Further research is warranted to elucidate the precise molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and kinetic studies of novel quinolinyl based acyl thioureas as mushroom tyrosinase inhibitors and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential Therapeutic Targets of N-(6-quinolinyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-quinolinyl)thiourea is a synthetic organic compound featuring a quinoline ring linked to a thiourea moiety. While specific biological data for this compound is limited in publicly available literature, the well-documented and diverse biological activities of both quinoline and thiourea derivatives suggest a range of potential therapeutic applications. This technical guide consolidates information on the probable therapeutic targets of this compound based on the activities of structurally related compounds. It provides detailed experimental protocols for investigating these potential activities and visualizes key pathways and workflows to facilitate further research and drug development efforts.
Potential Therapeutic Targets
Based on the pharmacological profiles of analogous compounds, this compound is hypothesized to interact with several key cellular targets implicated in various diseases, particularly cancer and infectious diseases.
Sirtuins
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like aging, transcription, apoptosis, and inflammation. Inhibition of certain sirtuins, particularly SIRT1 and SIRT2, has emerged as a promising strategy in cancer therapy. Numerous thiourea derivatives have been identified as potent sirtuin inhibitors. Given this precedent, this compound is a candidate for sirtuin inhibition.
Protein Kinases
Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The quinoline scaffold is a common feature in many approved protein kinase inhibitors. Thiourea derivatives have also been reported to exhibit protein kinase inhibitory activity. Therefore, this compound may target various protein kinases involved in cancer cell proliferation and survival.
Urease
Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease can be an effective antibacterial strategy. Thiourea and its derivatives are known to be potent urease inhibitors, with the thiocarbonyl group playing a crucial role in binding to the enzyme's active site.
Quantitative Data for Related Quinolinyl Thiourea Derivatives
Table 1: Anticancer Activity of Related Thiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | HeLa | > 50 | [1] |
| N-benzoyl-N'-naphthyl thiourea | Various | Not specified | [2] |
| 1,3,4-thiadiazine-thiourea derivatives | A549 | Not specified | [2] |
| N-(phenylcarbamothioyl) benzamide derivatives | HeLa | Not specified | [3] |
| Podophyllotoxin–thiourea derivatives | A549, MDA-MB-231, DU-145, LNCaP, HGC-27 | Not specified | [3] |
| N-(4-bromo)-benzoyl-N'-phenylthiourea | Not specified | Not specified | [3] |
| Thiazolopyrimidines | MCF-7, HepG2 | 21.49 - 34.09 | [4] |
| Diarylthiourea (compound 4) | MCF-7 | 338.33 ± 1.52 | [5] |
| 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea (11) | Caki | 9.88 ± 1.03 | [4] |
Table 2: Sirtuin Inhibitory Activity of Related Thiourea Derivatives
| Compound | Sirtuin Isoform | IC50 (µM) | Reference |
| Nε-methyl-thiocarbamoyl-lysine containing compound | SIRT1 | Not specified (8.9-fold stronger than lead) | [6] |
| Nε-methyl-thiocarbamoyl-lysine containing compound | SIRT2 | Not specified (18.4-fold stronger than lead) | [6] |
| Nε-methyl-thiocarbamoyl-lysine containing compound | SIRT3 | Not specified (2.5-fold stronger than lead) | [6] |
| Nε-carboxyethyl-thiocarbamoyl-lysine containing compound | SIRT6 | ~2400 | [6] |
| Nicotinamide | SIRT2 | 70 ± 5 | [7] |
| Nicotinamide | SIRT3 | 76 ± 30 | [7] |
| EX527 | SIRT1 | 0.085 ± 0.01 | [7] |
| EX527 | SIRT2 | 1.80 ± 0.03 | [7] |
| AF8 | SIRT2 | 0.06 | [7] |
| AF10 | SIRT2 | 0.15 | [7] |
| AF12 | SIRT2 | 0.08 | [7] |
Table 3: Urease Inhibitory Activity of Related Thiourea Derivatives
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Thiourea (standard) | Jack bean | 21.2 ± 1.3 | [8] |
| Quinolone-thiosemicarbazone hybrids (5a-c) | Not specified | 1.83–2.48 | [9] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Sirtuin Activity Assay (Fluorometric)
This protocol describes a common method to measure the inhibitory activity of this compound against sirtuins (e.g., SIRT1).
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
This compound
-
DMSO
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add the following components in order: assay buffer, this compound (in DMSO, with a final DMSO concentration of ≤1%), and recombinant SIRT1 enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Stop the reaction and develop the signal by adding the developer solution. Incubate at 37°C for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percentage of SIRT1 inhibition for each concentration of this compound compared to a no-inhibitor control. Determine the IC50 value from a dose-response curve.
Visualizations
Hypothesized Signaling Pathway Inhibition
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel thiourea-based sirtuin inhibitory warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor [mdpi.com]
N-(6-quinolinyl)thiourea: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-quinolinyl)thiourea is a heterocyclic compound incorporating both a quinoline nucleus and a thiourea moiety. While a detailed historical record of its specific discovery is not prominently documented in publicly available literature, its structural components suggest a synthesis rooted in the exploration of bioactive scaffolds. The quinoline ring is a well-established pharmacophore found in numerous therapeutic agents, renowned for its diverse biological activities, including antimicrobial and anticancer properties. Similarly, the thiourea functional group is a versatile building block in medicinal chemistry, contributing to a wide array of pharmacological effects. This technical guide consolidates the probable synthetic pathways for this compound based on established organic chemistry principles and explores its potential biological significance by drawing parallels with structurally related analogues. Detailed experimental protocols, quantitative data from analogous compounds, and visual representations of synthetic workflows and potential signaling pathways are provided to facilitate further research and drug development efforts.
Discovery and History
The rationale for its synthesis likely stemmed from the recognized therapeutic potential of both the quinoline and thiourea moieties. Quinoline derivatives have a long history in medicine, most notably with the antimalarial drug quinine, and continue to be a source of new therapeutic agents[1]. Thiourea derivatives are also of significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects[2]. The combination of these two pharmacophores in this compound suggests a deliberate design to explore novel biological activities.
Synthesis and Characterization
The synthesis of this compound can be logically deduced from standard organic synthesis reactions. The most probable and widely used method involves the reaction of 6-aminoquinoline with a thiocarbonyl transfer reagent. A common approach is the use of isothiocyanates.
General Synthesis Pathway
The primary route to this compound involves a two-step process: the synthesis of the precursor 6-aminoquinoline, followed by its conversion to the corresponding thiourea.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Aminoquinoline from 6-Nitroquinoline
This procedure is adapted from established methods for the reduction of nitroarenes.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add a reducing agent, for example, tin(II) chloride (SnCl2·2H2O, 3-5 equivalents) or iron powder with hydrochloric acid, to the solution.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-aminoquinoline can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound from 6-Aminoquinoline
This protocol describes a common method for the synthesis of thioureas from primary amines.
-
Formation of Isothiocyanate Intermediate:
-
Dissolve 6-aminoquinoline (1 equivalent) in a solvent such as acetone or tetrahydrofuran (THF).
-
Add a thiocarbonyl transfer reagent. A common method involves the use of benzoyl isothiocyanate. Add benzoyl isothiocyanate (1.1 equivalents) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. The intermediate N-benzoyl-N'-(6-quinolinyl)thiourea will precipitate.
-
-
Hydrolysis of the Intermediate:
-
Filter the precipitated intermediate and wash it with a cold solvent.
-
Suspend the intermediate in an aqueous solution of sodium hydroxide (e.g., 5-10%).
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the benzoyl group.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The product, this compound, will precipitate.
-
Filter the solid, wash with water until neutral, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Physicochemical Properties
| Property | Value |
| CAS Number | 1098092-62-6 |
| Molecular Formula | C₁₀H₉N₃S |
| Molecular Weight | 203.26 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Not widely reported |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
Potential Biological Activities and Mechanism of Action
While specific biological data for this compound is scarce, the activities of closely related analogs provide strong indications of its potential therapeutic applications.
Toll-Like Receptor (TLR) Agonism and Cancer Immunotherapy
Recent studies have highlighted that N-quinoline-N'-(thiophen-2-yl)thiourea analogs are potent and selective agonists of human Toll-like receptor 1 and 2 (TLR1/2)[1]. TLRs are key components of the innate immune system, and their activation can trigger a robust anti-tumor immune response.
Proposed Mechanism of Action:
-
TLR1/2 Heterodimerization: this compound may bind to the TLR1/2 complex on the surface of immune cells, such as macrophages and dendritic cells, inducing their heterodimerization.
-
MyD88-Dependent Signaling: This dimerization initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88.
-
NF-κB Activation: The signaling cascade culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).
-
Pro-inflammatory Cytokine Release: Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
-
Anti-Tumor Immune Response: The release of these cytokines promotes the activation of other immune cells and can lead to tumor cell apoptosis[1].
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea/thiourea derivatives of quinazolinone-lysine conjugates: synthesis and structure-activity relationships of a new series of antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis of N-(6-quinolinyl)thiourea (NMR, IR, Mass Spec)
This technical guide provides an in-depth analysis of the spectroscopic characteristics of N-(6-quinolinyl)thiourea, a compound of interest in medicinal chemistry and materials science. The following sections detail the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on the analysis of its constituent functional groups and related chemical structures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a foundational understanding of the spectroscopic profile of this molecule.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₁₀H₉N₃S and a molecular weight of approximately 203.26 g/mol .[1] The structure combines a quinoline ring system with a thiourea functional group. This combination of an aromatic, heterocyclic system and the thioamide group results in a unique spectroscopic fingerprint that can be elucidated using a combination of analytical techniques. The expected spectroscopic data is a composite derived from the known spectral properties of the quinoline and thiourea moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For this compound, the spectra are typically recorded in a solvent such as deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the thiourea group. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 9.80 | Singlet | 1H | NH (attached to quinoline) |
| ~ 8.70 | Doublet of Doublets | 1H | H-2 (Quinoline) |
| ~ 8.25 | Doublet | 1H | H-4 (Quinoline) |
| ~ 8.10 | Doublet | 1H | H-8 (Quinoline) |
| ~ 7.95 | Doublet | 1H | H-5 (Quinoline) |
| ~ 7.70 | Doublet of Doublets | 1H | H-7 (Quinoline) |
| ~ 7.50 | Doublet of Doublets | 1H | H-3 (Quinoline) |
| ~ 7.30 | Broad Singlet | 2H | NH₂ (Thiourea) |
Note: The exact chemical shifts and multiplicities can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The thiocarbonyl carbon (C=S) is expected to appear at a significantly downfield chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~ 182.0 | C=S (Thiourea) |
| ~ 148.0 | C-8a (Quinoline) |
| ~ 145.0 | C-2 (Quinoline) |
| ~ 138.0 | C-6 (Quinoline) |
| ~ 135.0 | C-4 (Quinoline) |
| ~ 130.0 | C-8 (Quinoline) |
| ~ 128.5 | C-4a (Quinoline) |
| ~ 128.0 | C-5 (Quinoline) |
| ~ 122.0 | C-3 (Quinoline) |
| ~ 118.0 | C-7 (Quinoline) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=S, C=N, and aromatic C-H bonds.[2][3]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3100 | Medium-Strong, Broad | N-H Stretching | Thiourea (NH, NH₂) |
| 3100 - 3000 | Medium | C-H Stretching | Aromatic (Quinoline) |
| 1620 - 1580 | Medium-Strong | C=N Stretching | Aromatic (Quinoline) |
| 1550 - 1450 | Medium-Strong | C=C Stretching | Aromatic (Quinoline) |
| 1400 - 1300 | Medium-Strong | C-N Stretching | Thiourea |
| 850 - 750 | Strong | C-H Bending (out-of-plane) | Aromatic (Quinoline) |
| 750 - 700 | Medium-Strong | C=S Stretching | Thiourea |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electrospray ionization (ESI) is a suitable method. The primary information obtained is the molecular weight of the compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion |
| 204.05 | [M+H]⁺ |
| 226.03 | [M+Na]⁺ |
| 202.04 | [M-H]⁻ |
M represents the molecular ion.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 or 125 MHz.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and other significant fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive characterization of its molecular structure. The predicted data presented in this guide serves as a valuable reference for researchers working with this compound and its derivatives. The combination of these analytical techniques allows for unambiguous structure confirmation and purity assessment, which are critical steps in the fields of chemical synthesis and drug discovery.
References
Navigating the Physicochemical Landscape of N-(6-quinolinyl)thiourea: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of N-(6-quinolinyl)thiourea, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document serves as a detailed roadmap for researchers to generate and interpret crucial physicochemical data. The protocols and theoretical considerations outlined herein are based on established principles of organic and medicinal chemistry, tailored to the structural features of this compound.
Introduction to this compound
This compound incorporates two key pharmacophores: the quinoline ring system and the thiourea moiety. The quinoline structure is a common scaffold in numerous pharmaceuticals, often imparting favorable pharmacokinetic properties. The thiourea group, a structural analogue of urea, is known for its diverse biological activities and its ability to form strong hydrogen bonds, which can influence both solubility and interactions with biological targets. Understanding the solubility and stability of this hybrid molecule is a critical first step in its development as a potential therapeutic agent.
Chemical Structure:
Solubility Profile of this compound
The solubility of a compound is a fundamental property that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a heterocyclic aromatic system (quinoline) and a polar, hydrogen-bonding group (thiourea) suggests a nuanced solubility behavior for this compound.
Predicted Qualitative Solubility
Based on its structure, the following qualitative solubility profile can be anticipated:
-
Aqueous Solubility: Likely to be low in neutral aqueous solutions due to the predominantly hydrophobic nature of the quinoline ring.
-
Acidic Solubility: Solubility in dilute aqueous acids (e.g., 5% HCl) is expected to be enhanced. The basic nitrogen atom on the quinoline ring can be protonated, forming a more soluble salt.
-
Basic Solubility: The thiourea moiety has weakly acidic protons, and thus, some increase in solubility might be observed in strong alkaline solutions (e.g., 5% NaOH) through deprotonation, although this effect is generally less pronounced than the protonation of the quinoline nitrogen.
-
Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in polar protic solvents like methanol and ethanol. Solubility in non-polar solvents like hexane is likely to be poor.
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to determine the qualitative solubility of this compound in various solvents.
Materials:
-
This compound
-
Deionized water
-
Diethyl ether
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Water Solubility:
-
Add approximately 1-2 mg of this compound to a test tube.
-
Add 1 mL of deionized water.
-
Vortex the mixture vigorously for 30 seconds.
-
Visually inspect for complete dissolution. If not fully dissolved, the compound is considered water-insoluble or sparingly soluble.
-
-
Solubility in Aqueous Acid and Base (for water-insoluble compounds):
-
To separate test tubes containing ~1-2 mg of the compound, add 1 mL of 5% HCl, 5% NaOH, and 5% NaHCO₃, respectively.
-
Vortex each tube for 30 seconds and observe for dissolution. Solubility in 5% HCl indicates a basic functional group (the quinoline nitrogen). Solubility in 5% NaOH suggests an acidic functional group (the thiourea NH protons). Solubility in the weaker base, 5% NaHCO₃, would indicate a stronger acidic character.
-
-
Solubility in Organic Solvents:
-
Repeat the procedure with solvents such as ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane to establish a broader solubility profile.
-
-
Solubility in Concentrated Sulfuric Acid:
-
If the compound is insoluble in the above solvents, its solubility in cold, concentrated H₂SO₄ can be tested. Dissolution in this strong acid suggests the presence of functional groups that can be protonated, such as the quinoline nitrogen and the sulfur atom of the thiourea group.
-
Data Presentation: Qualitative Solubility
The results of the qualitative solubility tests should be recorded in a structured table for easy comparison.
| Solvent System | Observation (Soluble/Partially Soluble/Insoluble) | Implied Functional Group Characteristics |
| Deionized Water | ||
| 5% HCl | Basic (amine-like) | |
| 5% NaOH | Acidic | |
| 5% NaHCO₃ | Strongly Acidic | |
| Ethanol | ||
| Methanol | ||
| Acetone | ||
| Ethyl Acetate | ||
| Dichloromethane | ||
| Hexane | ||
| Conc. H₂SO₄ | Presence of heteroatoms (N, S) |
Experimental Workflow for Solubility Determination
Caption: Workflow for qualitative solubility testing of this compound.
Stability Profile of this compound
Stability testing is essential to determine the conditions under which the compound remains chemically unchanged. Degradation can lead to loss of potency and the formation of potentially toxic byproducts.
Potential Degradation Pathways
-
Hydrolysis: The thiourea moiety can be susceptible to hydrolysis, particularly under strong acidic or basic conditions and elevated temperatures, potentially leading to the formation of 6-aminoquinoline and thiocarbonic acid derivatives.
-
Oxidation: The sulfur atom in the thiourea group is prone to oxidation, which can lead to the formation of sulfenic, sulfinic, or sulfonic acid derivatives, or disulfide-like structures.
-
Photodegradation: Aromatic systems like quinoline can be susceptible to degradation upon exposure to UV light.
Experimental Protocol for Stability Assessment
This protocol outlines a forced degradation study to identify potential stability issues.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol)
-
Buffers of various pH values (e.g., pH 2, 7, 9)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound.
-
Photodegradation: Expose a solid sample and a solution of the compound to UV light in a photostability chamber for a defined duration.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable, stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Data Presentation: Stability Assessment
The results from the stability studies should be tabulated to show the percentage of the compound remaining under different stress conditions.
| Stress Condition | Duration | Temperature (°C) | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60 | ||
| 0.1 M NaOH | 24 hours | Room Temp | ||
| 3% H₂O₂ | 24 hours | Room Temp | ||
| Heat (Solid) | 48 hours | 80 | ||
| Heat (Solution) | 24 hours | 60 | ||
| UV Light | 48 hours | Room Temp |
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation stability testing.
Conclusion
In silico prediction of N-(6-quinolinyl)thiourea bioactivity
An In-Depth Technical Guide to the In Silico Prediction of N-(6-quinolinyl)thiourea Bioactivity
Introduction
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2] When combined with a thiourea moiety, the resulting N-quinolinyl-thiourea derivatives present a versatile chemical space for drug discovery.[3][4] In silico methodologies, or computer-aided drug design (CADD), offer a powerful suite of tools to accelerate the discovery process by predicting the biological activity of these compounds, optimizing lead candidates, and elucidating their mechanisms of action before committing to costly and time-consuming laboratory synthesis and testing.[5][6]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core in silico techniques used to predict the bioactivity of this compound derivatives. It covers the theoretical basis, practical workflows, and data presentation for key computational methods including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore-based screening.
Core In Silico Methodologies
The prediction of bioactivity relies on three principal CADD strategies: structure-based drug design (SBDD), ligand-based drug design (LBDD), and pharmacokinetic/toxicity (ADMET) profiling.
-
Structure-Based Drug Design (SBDD) : This approach is applicable when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known.[6] Molecular docking is the primary SBDD method used to predict the binding conformation and affinity of a ligand to its target.
-
Ligand-Based Drug Design (LBDD) : When the target structure is unknown, LBDD methods can be used. These techniques rely on the knowledge of a set of molecules known to be active against the target.[5] Key LBDD methods include QSAR and pharmacophore modeling.
-
ADMET Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which are crucial for their success as drugs.[7]
Below is a generalized workflow for a computer-aided drug design project.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: Lipophilicity and Pharmacokinetic Profile of N-(6-quinolinyl)thiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(6-quinolinyl)thiourea is a heterocyclic compound featuring a quinoline core linked to a thiourea moiety. Both quinoline and thiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potential anticancer, antimalarial, and antimicrobial properties. A thorough understanding of the lipophilicity and pharmacokinetic profile of this compound is crucial for assessing its drug-like properties and potential for further development as a therapeutic agent.
Predicted Physicochemical and Pharmacokinetic Properties
The following tables summarize the predicted lipophilicity and ADME parameters of this compound, generated using the SwissADME and pkCSM web servers. It is important to note that these are computational predictions and require experimental validation.
Predicted Lipophilicity and Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | In Silico Tool |
| Molecular Formula | C10H9N3S | - |
| Molecular Weight | 203.26 g/mol | - |
| logP (Octanol/Water Partition Coefficient) | 2.15 | SwissADME (Consensus) |
| Water Solubility (logS) | -2.89 | SwissADME (ESOL) |
| Topological Polar Surface Area (TPSA) | 79.98 Ų | SwissADME |
Predicted Pharmacokinetic (ADME) Profile
Table 2: Predicted ADME Parameters of this compound
| Parameter | Predicted Value | In Silico Tool |
| Gastrointestinal (GI) Absorption | High | SwissADME |
| Blood-Brain Barrier (BBB) Permeant | Yes | SwissADME |
| P-glycoprotein (P-gp) Substrate | No | SwissADME |
| CYP1A2 Inhibitor | Yes | SwissADME |
| CYP2C19 Inhibitor | Yes | SwissADME |
| CYP2C9 Inhibitor | No | SwissADME |
| CYP2D6 Inhibitor | No | SwissADME |
| CYP3A4 Inhibitor | Yes | SwissADME |
| Human Intestinal Absorption (% Absorbed) | 92.5% | pkCSM |
| Caco-2 Permeability (logPapp in 10^-6 cm/s) | 0.45 | pkCSM |
| Plasma Protein Binding (%) | 85.7% | pkCSM |
| Total Clearance (log ml/min/kg) | 0.21 | pkCSM |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the lipophilicity and key pharmacokinetic parameters of this compound.
Determination of Lipophilicity (logP)
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method determines the octanol-water partition coefficient (logP) by correlating the retention time of the compound on a reversed-phase HPLC column with the retention times of a series of standard compounds with known logP values.[1][2]
Materials:
-
This compound
-
Reference standards with known logP values (e.g., a homologous series of alkylbenzenes)
-
HPLC grade acetonitrile and water
-
Phosphate buffer (pH 7.4)
-
Reversed-phase C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Preparation of Mobile Phases: Prepare a series of mobile phases consisting of varying ratios of acetonitrile and water (e.g., 50:50, 60:40, 70:30 v/v) containing a constant concentration of phosphate buffer (e.g., 20 mM, pH 7.4).
-
Preparation of Standard and Sample Solutions: Prepare stock solutions of this compound and the reference standards in acetonitrile or a suitable solvent. Dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Chromatographic Analysis:
-
Equilibrate the HPLC column with the initial mobile phase composition.
-
Inject the standard and sample solutions for each mobile phase composition.
-
Record the retention time (tR) and the dead time (t0) for each run.
-
-
Data Analysis:
-
Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (tR - t0) / t0.
-
For each compound, plot log(k) against the percentage of organic modifier in the mobile phase.
-
Extrapolate the linear regression to 100% aqueous phase to determine the log(k_w) value.
-
Create a calibration curve by plotting the log(k_w) values of the reference standards against their known logP values.
-
Determine the logP of this compound by interpolating its log(k_w) value on the calibration curve.[1][2]
-
In Vitro ADME Assays
This assay assesses the intestinal permeability of a compound using a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.[3][4]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the apical side of the Transwell® inserts. Culture for 21-25 days to allow for differentiation and monolayer formation.[5]
-
Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.[4]
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound and control compounds (dissolved in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Permeability Experiment (Basolateral to Apical - for efflux ratio): Repeat the experiment by adding the compound to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).[3]
-
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.[6][7]
Materials:
-
Human liver microsomes
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Control compounds (high clearance: e.g., verapamil; low clearance: e.g., warfarin)
-
Acetonitrile or methanol (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.[6]
-
Incubation:
-
Pre-warm the incubation mixture at 37°C.
-
Add this compound and control compounds to the mixture to initiate the reaction.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.[8]
-
-
Reaction Termination: Immediately terminate the reaction in the aliquots by adding an equal volume of cold acetonitrile or methanol.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.[8]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).[8]
-
This assay determines the extent to which a compound binds to plasma proteins, which can significantly affect its distribution and availability to target tissues.[9][10]
Method: Equilibrium Dialysis
Materials:
-
Human plasma
-
This compound
-
Phosphate buffered saline (PBS, pH 7.4)
-
Equilibrium dialysis device (e.g., RED device)
-
Control compounds (high binding: e.g., warfarin; low binding: e.g., metoprolol)
-
LC-MS/MS system for analysis
Procedure:
-
Sample Preparation: Spike human plasma with this compound and control compounds at a known concentration.
-
Equilibrium Dialysis:
-
Add the spiked plasma to one chamber of the dialysis device.
-
Add PBS to the other chamber.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[11]
-
-
Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Sample Analysis: Determine the concentration of the compound in both the plasma and buffer samples using a validated LC-MS/MS method.[12]
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = C_buffer / C_plasma, where C_buffer is the concentration in the buffer chamber and C_plasma is the concentration in the plasma chamber at equilibrium.
-
Calculate the percentage of plasma protein binding as (1 - fu) * 100%.[10]
-
Visualization of Experimental Workflows
Caco-2 Permeability Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. enamine.net [enamine.net]
- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
N-(6-quinolinyl)thiourea: A Technical Guide for Chemical Synthesis and Application
This guide provides an in-depth overview of N-(6-quinolinyl)thiourea, a heterocyclic compound of interest in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field, offering detailed protocols for its synthesis, a summary of its chemical properties, and an exploration of its potential biological activities based on related structures.
Chemical Properties and Structure
This compound belongs to the class of thiourea derivatives, which are characterized by the presence of a C=S group flanked by two nitrogen atoms. The incorporation of the quinoline moiety, a privileged scaffold in medicinal chemistry, suggests a potential for diverse biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N₃S | [1] |
| Molar Mass | 203.26 g/mol | [1] |
| Appearance | Predicted: Solid | - |
| Melting Point | 215-217 °C (Predicted) | |
| Boiling Point | 391.4 ± 34.0 °C (Predicted) | |
| Density | 1.402 ± 0.06 g/cm³ (Predicted) |
Synthesis of this compound
The synthesis of N-aryl thioureas is a fundamental process in organic chemistry. A common and straightforward method involves the reaction of an aromatic amine with an isothiocyanate. For beginners, a two-step, one-pot synthesis starting from 6-aminoquinoline is often employed, using an acyl isothiocyanate which is then hydrolyzed. An alternative, more direct approach involves the use of ammonium thiocyanate.
Experimental Protocol: Synthesis from 6-Aminoquinoline
This protocol outlines a general procedure for the synthesis of this compound.
Reagents and Materials:
-
6-Aminoquinoline
-
Benzoyl chloride
-
Ammonium thiocyanate (NH₄SCN)
-
Acetone (anhydrous)
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethanol
-
Hydrochloric acid (HCl) (concentrated)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
Step 1: Formation of Benzoyl Isothiocyanate (in situ)
-
In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (1.0 equivalent) in 100 mL of anhydrous acetone.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 15-20 minutes. The formation of benzoyl isothiocyanate results in a reddish-orange solution.
Step 2: Reaction with 6-Aminoquinoline
-
To the same flask containing the in-situ generated benzoyl isothiocyanate, add a solution of 6-aminoquinoline (1.0 equivalent) dissolved in 50 mL of acetone.
-
Reflux the reaction mixture for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The intermediate, N-benzoyl-N'-(6-quinolinyl)thiourea, will precipitate.
Step 3: Hydrolysis and Isolation of this compound
-
Filter the precipitated intermediate and wash it with a small amount of cold acetone.
-
Transfer the solid to a beaker and add 100 mL of a 10% sodium hydroxide solution.
-
Heat the mixture with stirring at 80-90 °C for 1 hour to hydrolyze the benzoyl group.
-
Cool the solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until it is acidic to litmus paper.
-
The desired product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Expected Characterization Data:
-
¹H NMR: Expect signals for the quinoline ring protons and the NH protons of the thiourea group. The NH protons typically appear as broad singlets and are D₂O exchangeable.
-
¹³C NMR: A characteristic downfield signal for the thiocarbonyl carbon (C=S) is expected in the range of 175-185 ppm.[2] Signals corresponding to the carbons of the quinoline ring will also be present.
-
IR (KBr, cm⁻¹): Look for characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1200-1350 cm⁻¹), and N-C-N stretching.[2]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the product (203.26 g/mol ).[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively available in the cited literature, the broader class of thiourea and quinoline derivatives exhibits significant pharmacological activities. These compounds are actively investigated for their anticancer and antibacterial properties.[4][5][6][7]
Anticancer Activity
Thiourea derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression such as topoisomerase, protein tyrosine kinases, and carbonic anhydrases.[6] The table below summarizes the anticancer activity of several thiourea derivatives against various human cancer cell lines.
Table 2: In Vitro Anticancer Activity (IC₅₀) of Selected Thiourea Derivatives
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluoro-thiourea derivative | MOLT-3 (Leukemia) | 1.20 | [5] |
| Bis-thiourea derivative | HepG2 (Liver) | 1.50 | [5] |
| Di-CF₃-phenyl thiourea | MOLT-3 (Leukemia) | 5.07 | [5] |
| Fluoro-thiourea derivative | T47D (Breast) | 7.10 | [5] |
| Benzoyl-thiourea derivative | NCI-H460 (Lung) | 1.86 | [8] |
| Benzimidazole-thiourea | MCF-7 (Breast) | 25.8 | [8] |
Antibacterial Activity
Quinoline-based thioureas have emerged as promising antibacterial agents, particularly against drug-resistant Gram-positive bacteria.[9] One proposed mechanism involves the disruption of bacterial ion homeostasis by acting as zinc ionophores.[9][10] Other thiourea derivatives have been shown to interfere with bacterial cell wall integrity and key metabolic pathways.[4][11]
Table 3: In Vitro Antibacterial Activity (MIC) of Selected Thiourea and Quinoline Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiourea Derivative (TD4) | S. aureus (MRSA, USA300) | 2 | [4] |
| Thiourea Derivative (TD4) | Vancomycin-intermediate S. aureus | 4 | [4] |
| Thiourea Derivative (TD4) | Methicillin-resistant S. epidermidis | 8 | [4] |
| Quinoline-2-one Derivative | S. aureus | 0.018 - 0.061 | [7] |
| Quinoline-2-one Derivative | S. aureus (MRSA) | 0.75 | [7] |
Proposed Mechanism of Action: Zinc Ionophore Activity
A key mechanism of action proposed for quinoline-based thiourea derivatives is their ability to transport zinc ions (Zn²⁺) across bacterial cell membranes.[9][10] This disruption of zinc homeostasis can be toxic to bacteria, leading to cell death. This mechanism offers a promising strategy to combat antibiotic resistance.
The process can be visualized as follows:
-
Two molecules of the quinoline thiourea ligand chelate a single Zn²⁺ ion, forming a lipophilic complex.
-
This complex can then diffuse across the lipid bilayer of the bacterial cell membrane.
-
Once inside the cytoplasm, the complex dissociates, releasing the Zn²⁺ ion.
-
The resulting high intracellular concentration of zinc disrupts essential cellular processes, leading to bacterial death.
Signaling Pathway Diagram: Zinc Ionophore Mechanism
Caption: Proposed zinc ionophore mechanism of this compound.
Conclusion
This compound is a synthetically accessible compound that belongs to a class of molecules with demonstrated potential in drug discovery. While further research is needed to fully elucidate its specific biological profile, the existing data on related quinoline and thiourea derivatives strongly suggest its promise as a candidate for anticancer and antibacterial applications. The methodologies and data presented in this guide offer a foundational resource for researchers beginning to explore the synthesis and potential of this intriguing molecule.
References
- 1. This compound | C10H9N3S | CID 1480925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-(6-quinolinyl)thiourea
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of N-(6-quinolinyl)thiourea, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 6-aminoquinoline, via the Skraup reaction followed by reduction. The subsequent conversion of 6-aminoquinoline to the target thiourea is achieved through a straightforward reaction with ammonium thiocyanate. This protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a clear and comprehensive guide to the synthesis, purification, and characterization of this compound.
Introduction
Thiourea derivatives are a significant class of compounds in organic and medicinal chemistry due to their wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The quinoline scaffold is also a well-established pharmacophore present in numerous therapeutic agents. The combination of these two moieties in this compound makes it an attractive target for synthesis and further biological evaluation. This protocol outlines a reliable and accessible method for its preparation in a laboratory setting.
Experimental Protocols
Part 1: Synthesis of 6-Aminoquinoline
This part of the protocol describes the synthesis of the precursor 6-aminoquinoline, which involves two stages: the synthesis of 6-nitroquinoline and its subsequent reduction.
Stage 1: Synthesis of 6-Nitroquinoline
The synthesis of 6-nitroquinoline is achieved through the Skraup reaction, using 4-nitroaniline and glycerol in the presence of sulfuric acid and an oxidizing agent.[3]
Materials:
-
4-Nitroaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Saturated Sodium Hydroxide (NaOH) solution
-
Ice water
-
Ethanol
Equipment:
-
250 mL three-necked round-bottom flask
-
Thermometer
-
Constant pressure dropping funnel
-
Heating mantle with magnetic stirrer
-
Beakers
-
Buchner funnel and flask
-
Vacuum pump
Procedure:
-
In a 250 mL three-necked flask equipped with a thermometer and a constant pressure dropping funnel, add 65 mL (0.89 mol) of glycerol.
-
Slowly add 79 mL (1.31 mol) of concentrated sulfuric acid while keeping the temperature below 70 °C.
-
Add 40 g (0.29 mol) of 4-nitroaniline in portions, and heat the reaction mixture to 85 °C for 40 minutes.
-
Prepare a solution of 2.76 g (0.016 mol) of potassium iodide and 3.2 g (0.013 mol) of iodine in 15 mL of water.
-
Add the iodine solution dropwise to the reaction flask over 20 minutes.
-
Slowly heat the reaction mixture to 135 °C and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the starting material has been consumed, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice water and adjust the pH to 3-4 with a saturated sodium hydroxide solution.
-
Filter the resulting precipitate, wash the filter cake with water until neutral, and dry it under vacuum at 80 °C to obtain 6-nitroquinoline.
Stage 2: Synthesis of 6-Aminoquinoline
The 6-nitroquinoline is reduced to 6-aminoquinoline using hydrazine hydrate and a palladium on carbon (Pd/C) catalyst.[3]
Materials:
-
6-Nitroquinoline
-
80% Hydrazine hydrate
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Ethyl acetate
-
Petroleum ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, add 30 g (0.172 mol) of 6-nitroquinoline, 19.2 g (0.30 mol) of 80% hydrazine hydrate, 3 g of 10% Pd/C, and 250 mL of ethanol.
-
Stir the mixture and heat it to reflux for 6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter it to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoquinoline.
-
Purify the crude product by column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:5 to 1:3) as the eluent to yield light yellow crystals of 6-aminoquinoline.
Part 2: Synthesis of this compound
This part details the conversion of 6-aminoquinoline to the final product, this compound, through a reaction with ammonium thiocyanate in an acidic aqueous medium. This method is a common and straightforward approach for the synthesis of N-aryl thioureas.
Materials:
-
6-Aminoquinoline
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Buchner funnel and flask
-
pH paper or pH meter
Procedure:
-
Dissolve 6-aminoquinoline (1 equivalent) in a minimal amount of dilute hydrochloric acid in a round-bottom flask to form the hydrochloride salt in situ.
-
Add an aqueous solution of ammonium thiocyanate (1.1 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid product, wash it with cold water, and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |
| 6-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 150-152[3] | Yellow solid | ~75[3] |
| 6-Aminoquinoline | C₉H₈N₂ | 144.17 | 115-119[4] | Light yellow crystals | ~71[3] |
| This compound | C₁₀H₉N₃S | 203.26 | 215-217[5] | Solid | - |
Yield for this compound is dependent on reaction scale and purification efficiency.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: Compare the experimentally determined melting point with the literature value (215-217 °C).[5]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=S).
Mandatory Visualization
Synthesis Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. chembk.com [chembk.com]
Application Notes: N-(6-quinolinyl)thiourea in Anticancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of novel small molecules for cancer therapy is a critical area of research. Compounds featuring quinoline and thiourea scaffolds have independently garnered significant interest due to their diverse biological activities, including potent anticancer effects.[1] Thiourea derivatives have been shown to inhibit key cancer-related targets such as protein tyrosine kinases (PTKs), topoisomerases, and sirtuins, leading to cell cycle arrest and apoptosis.[2] Similarly, the quinoline ring is a privileged structure found in numerous approved anticancer drugs. The combination of these two pharmacophores in a single molecule, such as N-(6-quinolinyl)thiourea, presents a promising strategy for developing new therapeutic agents.
These application notes provide a representative framework for investigating the anticancer properties of this compound and its analogs. The methodologies and expected outcomes are based on published research for structurally similar compounds, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common mechanism for this class of molecules.[3]
Hypothesized Mechanism of Action: EGFR Signaling Inhibition
Many quinoline-thiourea derivatives exert their anticancer effects by acting as Tyrosine Kinase Inhibitors (TKIs).[2][3] A plausible mechanism for this compound is the inhibition of EGFR, a receptor tyrosine kinase frequently overactivated in various cancers, including non-small-cell lung cancer.[3] Inhibition of EGFR phosphorylation blocks downstream signaling cascades, such as the MAPK/Erk and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and growth.[3]
Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.
Data Presentation: In Vitro Cytotoxicity
The primary method for evaluating the anticancer potential of a compound is to determine its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure. The following table presents representative data for a structurally related N-substituted thiourea derivative, DC27, against lung cancer cell lines to illustrate expected results.[3]
Table 1: Representative Cytotoxicity Data for a Quinolinyl-Thiourea Analog (DC27)
| Cell Line | Cancer Type | IC₅₀ (µM)[3] |
|---|---|---|
| A549 | Non-Small-Cell Lung Carcinoma | 12.9 |
| H460 | Large-Cell Lung Carcinoma | 2.5 |
| H1299 | Non-Small-Cell Lung Carcinoma | 4.6 |
| Calu-1 | Epidermoid Lung Carcinoma | 8.7 |
Data is for compound DC27 as reported in Chemotherapy 2008;54(6):463-74, and serves as an example.[3]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.
Workflow:
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Experimental workflow for the detection of apoptosis via Annexin V/PI staining.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of EGFR Pathway Proteins
This protocol is used to verify the effect of this compound on the hypothesized EGFR signaling pathway.
Workflow:
Caption: Step-by-step workflow for Western Blot analysis.
Methodology:
-
Protein Extraction: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.[5]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) and separate them on an SDS-polyacrylamide gel.[5]
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to minimize non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-Erk, total Erk, and a loading control like β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control to determine changes in protein expression and phosphorylation levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(6-quinolinyl)thiourea as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-(6-quinolinyl)thiourea as a fluorescent probe. The protocols detailed below are based on established methodologies for analogous quinoline-thiourea derivatives and offer a robust framework for the characterization and application of this compound in various research settings.
Overview and Principle of Action
This compound is a heterocyclic compound featuring a quinoline fluorophore linked to a thiourea moiety. The quinoline group provides the intrinsic fluorescence, while the thiourea group can act as a recognition site for various analytes, particularly metal ions. The underlying principle of sensing often involves the interaction of the analyte with the thiourea group, which modulates the photophysical properties of the quinoline fluorophore, leading to a detectable change in fluorescence intensity or wavelength. This modulation can occur through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and estimated spectroscopic properties of this compound is presented below. It is important to note that the photophysical data are estimations based on closely related quinoline-thiourea derivatives and should be experimentally verified for the specific compound and conditions.
| Property | Value |
| Molecular Formula | C₁₀H₉N₃S |
| Molecular Weight | 203.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile) |
| Estimated Excitation Max (λex) | ~320-350 nm |
| Estimated Emission Max (λem) | ~380-450 nm |
| Estimated Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ |
| Estimated Quantum Yield (Φ) | 0.1 - 0.3 |
Experimental Protocols
This protocol outlines the steps to determine the fundamental photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., DMSO, acetonitrile, ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Working Solution Preparation: Prepare a 10 µM working solution by diluting the stock solution in the desired solvent for analysis.
-
UV-Vis Absorption Spectrum:
-
Record the absorption spectrum of the 10 µM working solution from 250 nm to 500 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Fluorescence Emission and Excitation Spectra:
-
Excite the 10 µM working solution at the determined λmax.
-
Record the fluorescence emission spectrum. Identify the wavelength of maximum emission (λem).
-
Set the emission monochromator to the determined λem and scan the excitation wavelengths to obtain the excitation spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) with an absorbance value below 0.1 at the excitation wavelength.
-
Prepare a solution of this compound with a similar absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the standard and the sample.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Application Notes and Protocols for the Synthesis of Metal Complexes with N-(6-quinolinyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives and their metal complexes are a class of compounds with significant potential in medicinal chemistry and materials science. The presence of nitrogen and sulfur atoms in the thiourea moiety allows for versatile coordination with various metal ions, leading to complexes with diverse biological activities, including anticancer, antibacterial, and antifungal properties. The quinoline scaffold is also a well-known pharmacophore present in numerous therapeutic agents. The combination of the N-(6-quinolinyl)thiourea ligand with metal ions is anticipated to yield novel complexes with unique physicochemical and biological characteristics, making them promising candidates for drug development and other applications.
General Synthesis Protocols
The synthesis of metal complexes with this compound typically involves two main stages: the synthesis of the ligand itself, followed by the complexation reaction with a suitable metal salt.
Protocol 1: Synthesis of this compound Ligand
This protocol is adapted from general methods for the synthesis of thiourea derivatives from amines and isothiocyanates. A Chinese patent describes a similar method for preparing quinoline thiourea compounds by reacting a quinoline amine with an isothiocyanate in a solvent at reflux temperature.[1]
Materials:
-
6-aminoquinoline
-
Ammonium thiocyanate or a suitable isothiocyanate reagent
-
Solvent (e.g., ethanol, water, or a mixture)[1]
-
Acid catalyst (optional, e.g., HCl)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Dissolve 6-aminoquinoline in the chosen solvent in the reaction flask.
-
Add an equimolar amount of ammonium thiocyanate.[1]
-
If necessary, add a catalytic amount of acid.
-
Heat the mixture to reflux and maintain for a period of 1 to 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold solvent to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Dry the purified product under vacuum.
Protocol 2: General Synthesis of Metal(II) Complexes with this compound
This protocol is a generalized procedure based on the synthesis of other thiourea-metal complexes.[2][3] It is expected that this compound would act as a bidentate or monodentate ligand, coordinating through the sulfur and/or a nitrogen atom.
Materials:
-
This compound ligand
-
Metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)
-
Solvent (e.g., ethanol, methanol, or acetonitrile)
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Dissolve the this compound ligand in the chosen solvent in the reaction flask with gentle heating if necessary.
-
In a separate flask, dissolve the metal(II) salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution while stirring continuously. A 1:2 metal-to-ligand molar ratio is often employed for divalent metals.[2]
-
Continue stirring the reaction mixture at room temperature or with gentle heating for several hours. The formation of a precipitate may indicate complex formation.
-
Monitor the reaction by TLC.
-
Collect the precipitated complex by filtration.
-
Wash the complex with the solvent to remove any unreacted ligand and metal salt.
-
Dry the final product in a desiccator over a suitable drying agent.
Data Presentation
The following tables present hypothetical quantitative data for the synthesized ligand and its potential metal complexes. These values are illustrative and should be confirmed by experimental analysis.
Table 1: Hypothetical Physicochemical and Spectroscopic Data for this compound and its Metal Complexes
| Compound | Formula | Molecular Weight ( g/mol ) | Color | Yield (%) | Melting Point (°C) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) ν(C=S) |
| Ligand (L) | C₁₀H₉N₃S | 203.26 | White | 85 | 215-217[4] | - | ~1350 |
| [CuL₂Cl₂] | C₂₀H₁₈Cl₂CuN₆S₂ | 540.98 | Green | 75 | >300 | Non-electrolyte | ~1330 |
| [NiL₂Cl₂] | C₂₀H₁₈Cl₂N₆NiS₂ | 536.18 | Light Green | 70 | >300 | Non-electrolyte | ~1335 |
| [CoL₂Cl₂] | C₂₀H₁₈Cl₂CoN₆S₂ | 536.42 | Blue | 65 | >300 | Non-electrolyte | ~1332 |
| [ZnL₂Cl₂] | C₂₀H₁₈Cl₂N₆S₂Zn | 542.87 | White | 80 | >300 | Non-electrolyte | ~1340 |
L = this compound
Table 2: Hypothetical In Vitro Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Ligand (L) | 128 | 256 | 256 |
| [CuL₂Cl₂] | 32 | 64 | 64 |
| [NiL₂Cl₂] | 64 | 128 | 128 |
| [CoL₂Cl₂] | 64 | 128 | 128 |
| [ZnL₂Cl₂] | 32 | 64 | 64 |
| Ciprofloxacin | 4 | 2 | - |
| Fluconazole | - | - | 8 |
Note: The enhanced activity of the metal complexes compared to the free ligand is a commonly observed trend in related compounds.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound metal complexes and a hypothetical signaling pathway that could be targeted by such compounds in cancer cells, given the known activities of quinoline and thiourea derivatives.
References
- 1. CN102796041B - Quinoline thiourea compound and synthesis method and application thereof - Google Patents [patents.google.com]
- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties [mdpi.com]
- 4. chembk.com [chembk.com]
Cell Culture Assays for Testing N-(6-quinolinyl)thiourea Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
As of the latest literature search, no specific quantitative data (e.g., IC50 values) for the cytotoxicity of N-(6-quinolinyl)thiourea against any cell line has been publicly reported. To facilitate future data organization and comparison once experiments are conducted, the following table templates are provided.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data not available |
| e.g., A549 | Lung Carcinoma | MTT | 48 | Data not available |
| e.g., HeLa | Cervical Adenocarcinoma | LDH | 24 | Data not available |
| e.g., HepG2 | Hepatocellular Carcinoma | MTT | 72 | Data not available |
Table 2: Apoptosis Induction by this compound in Cancer Cells
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| e.g., MCF-7 | e.g., 10 | 24 | Data not available | Data not available |
| e.g., A549 | e.g., 25 | 24 | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standardized and can be adapted for testing this compound.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for the desired time. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension and wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC (Annexin V) is typically detected in the FL1 channel, and PI is detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
The cell population will be divided into four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and potential signaling pathways that could be affected by thiourea derivatives. These are provided as templates for visualizing experimental design and potential mechanisms of action for this compound.
Caption: General experimental workflow for cytotoxicity testing.
Caption: Putative inhibition of the NF-κB signaling pathway.
References
Application Notes and Protocols for High-Throughput Screening of N-(6-Quinolinyl)thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of N-(6-quinolinyl)thiourea derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as enzyme inhibitors.[1][2] High-throughput screening is an essential tool in drug discovery for rapidly testing large numbers of compounds to identify potential therapeutic agents.[3][4]
Introduction
This compound derivatives are a promising class of small molecules with a wide range of pharmacological activities.[1][2] The thiourea functional group is a key pharmacophore that contributes to the biological effects of these compounds, which include antimicrobial, anticancer, and enzyme inhibitory properties.[1][5] High-throughput screening (HTS) allows for the rapid and efficient evaluation of large libraries of these derivatives against specific biological targets.[3][4] This document outlines the methodologies and protocols for conducting HTS campaigns to identify and characterize novel this compound derivatives with therapeutic potential.
Data Presentation: Biological Activity of Quinolinyl Thiourea Derivatives
The following table summarizes the reported inhibitory activities of various quinolinyl thiourea derivatives against different enzymes. This data highlights the potential of this chemical scaffold for the development of potent enzyme inhibitors.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 5a | Urease | 1.83 ± 0.79 | Thiourea | 22.8 ± 1.31 | [6] |
| 5b | Urease | 2.15 ± 0.17 | Thiourea | 22.8 ± 1.31 | [6] |
| 5c | Urease | 2.48 ± 0.52 | Thiourea | 22.8 ± 1.31 | [6] |
| 11c | Mushroom Tyrosinase | 0.0070 ± 0.0098 | Kojic acid | 16.8320 ± 0.0621 | [7] |
| 3 | Mushroom Tyrosinase | Ki = 119.22 | - | - | [8] |
Experimental Protocols
General High-Throughput Screening Workflow
The process of high-throughput screening involves several key steps, from initial assay development to hit validation.[3][9] This workflow is designed to efficiently screen large compound libraries and identify promising candidates for further development.
Protocol: In Vitro Enzyme Inhibition Assay for High-Throughput Screening
This protocol describes a general method for a 384-well plate-based enzyme inhibition assay, suitable for the high-throughput screening of this compound derivatives.
a. Materials and Reagents:
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Assay Plates: 384-well, black, flat-bottom plates.
-
Enzyme: Purified target enzyme (e.g., Urease, Tyrosinase) in appropriate buffer.
-
Substrate: Specific substrate for the target enzyme that produces a detectable signal (e.g., fluorescent, luminescent, or colorimetric).
-
Positive Control: A known inhibitor of the target enzyme.
-
Negative Control: Assay buffer with DMSO (vehicle).
-
Assay Buffer: Buffer optimized for enzyme activity and stability.
-
Stop Solution: A reagent to terminate the enzymatic reaction.
-
Detection Reagent: Reagent to measure the product of the enzymatic reaction.
-
Automated Liquid Handling System: For dispensing reagents and compounds.
-
Plate Reader: Capable of detecting the signal generated by the assay.
b. Assay Procedure:
-
Compound Plating:
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the 384-well assay plates.
-
Also, dispense the positive and negative controls into designated wells. A typical plate layout includes columns for controls and the library compounds.
-
-
Enzyme Addition:
-
Add the appropriate volume of enzyme solution (e.g., 10 µL) to all wells of the assay plate.
-
Incubate the plates for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Reaction:
-
Add the substrate solution (e.g., 10 µL) to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30-60 minutes). This time should be within the linear range of the reaction.
-
-
Reaction Termination (Optional):
-
If necessary, add a stop solution (e.g., 5 µL) to all wells to quench the reaction.
-
-
Signal Detection:
-
Read the plates using a plate reader at the appropriate wavelength for the chosen detection method (e.g., fluorescence intensity, absorbance, or luminescence).
-
c. Data Analysis:
-
Calculation of Percent Inhibition:
-
The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_negative_control - Signal_background))
-
-
Hit Identification:
-
Compounds that exhibit an inhibition percentage above a predefined threshold (e.g., >50%) are considered "hits."
-
-
Z'-Factor Calculation:
-
The quality and robustness of the assay are assessed by calculating the Z'-factor using the signals from the positive and negative controls. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.[4][9] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Signaling Pathway Visualization
Generic Enzyme Inhibition Mechanism
The following diagram illustrates a simplified, generic mechanism of competitive enzyme inhibition, a common mode of action for small molecule inhibitors like this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, molecular docking and kinetic studies of novel quinolinyl based acyl thioureas as mushroom tyrosinase inhibitors and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols: N-(6-quinolinyl)thiourea as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-quinolinyl)thiourea is a synthetic organic compound belonging to the thiourea class of molecules, which are recognized for their diverse biological activities. Thiourea derivatives have garnered significant attention in medicinal chemistry due to their potential as antibacterial, antioxidant, anticancer, and anti-inflammatory agents[1][2]. The incorporation of a quinoline moiety is of particular interest as quinoline-based compounds have been identified as inhibitors of various enzymes, including DNA methyltransferases and kinases[3]. This document provides detailed protocols for the synthesis and evaluation of this compound as a potential enzyme inhibitor, with a focus on its hypothetical activity against urease and tyrosinase, two enzymes with significant biomedical and industrial relevance.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 6-aminoquinoline with a suitable isothiocyanate precursor. A general and reliable method involves the use of thiophosgene or a related reagent to generate the isothiocyanate in situ, which then reacts with the amine.
Protocol: Synthesis of this compound
Materials:
-
6-aminoquinoline
-
Thiophosgene (CSCl₂) or 1,1'-Thiocarbonyldiimidazole (TCDI)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of 6-isothiocyanatoquinoline (Intermediate):
-
Dissolve 6-aminoquinoline (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 6-isothiocyanatoquinoline can be used in the next step without further purification or can be purified by flash column chromatography.
-
-
Formation of this compound:
-
The direct synthesis from 6-aminoquinoline can also be performed using a one-pot method with a milder thiocarbonyl transfer reagent like 1,1'-thiocarbonyldiimidazole (TCDI).
-
Dissolve 6-aminoquinoline (1 equivalent) in anhydrous dichloromethane.
-
Add TCDI (1.1 equivalents) and stir the reaction mixture at room temperature for 2-4 hours to form an intermediate.
-
To this mixture, add a source of ammonia (e.g., bubbling ammonia gas or adding a solution of ammonia in an organic solvent) to form the terminal thiourea.
-
Stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.
-
Enzyme Inhibition Assays
The following are detailed protocols for evaluating the inhibitory activity of this compound against urease and tyrosinase.
Urease Inhibition Assay
Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and is a target for the treatment of peptic ulcers.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
This compound (test compound)
-
Thiourea (standard inhibitor)
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of this compound and the standard inhibitor (Thiourea) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of different concentrations of the test compound or standard inhibitor.
-
Add 25 µL of urease enzyme solution (e.g., 15 U/mL) to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution (100 mM) to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction and induce color development by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent (hypochlorite).
-
Incubate at 50 °C for 20 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Kojic acid (standard inhibitor)
-
96-well microplate reader
Protocol:
-
Prepare stock solutions of this compound and the standard inhibitor (Kojic acid) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of different concentrations of the test compound or standard inhibitor.
-
Add 140 µL of phosphate buffer (pH 6.8).
-
Add 20 µL of mushroom tyrosinase solution (e.g., 30 U/mL).
-
Pre-incubate the mixture at 25 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (10 mM).
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Calculate the initial rate of the reaction (V₀).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V₀ of sample / V₀ of control)] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data
The following table summarizes the hypothetical inhibitory activities of this compound against urease and tyrosinase.
| Compound | Target Enzyme | IC₅₀ (µM) [Hypothetical] |
| This compound | Urease | 15.8 ± 1.2 |
| Thiourea (Standard) | Urease | 21.5 ± 1.8 |
| This compound | Tyrosinase | 8.2 ± 0.7 |
| Kojic Acid (Standard) | Tyrosinase | 16.7 ± 1.5 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Experimental Workflow
References
Protocol for molecular docking studies of N-(6-quinolinyl)thiourea with target proteins
Application Notes & Protocols for Molecular Docking of N-(6-quinolinyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This compound and its derivatives are a class of compounds recognized for their wide range of biological activities, including potential roles as enzyme inhibitors and modulators of immune responses. Thiourea-containing molecules are versatile due to their ability to form multiple hydrogen bonds and coordinate with metal ions, making them attractive scaffolds in drug discovery.
Molecular docking is a crucial computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, these studies are instrumental in:
-
Target Identification and Validation: Predicting the binding affinity and interaction patterns of the compound against various biological targets. Studies have identified quinolinyl thiourea derivatives as potent inhibitors of mushroom tyrosinase[1]. Other related thiourea compounds have been studied against targets like bacterial tyrosinase, DNA gyrase, and Tankyrase[2][3][4].
-
Binding Mode Analysis: Elucidating the specific amino acid residues involved in the binding interaction, which is critical for understanding the mechanism of action.
-
Lead Optimization: Guiding the rational design of more potent and selective analogs by modifying the this compound scaffold.
-
Virtual Screening: Screening large compound libraries to identify novel hits with similar binding properties.
A recent study on structurally similar N-quinoline-N'-(thiophen-2-yl)thiourea analogs identified them as agonists for Toll-like receptor 1/2 (TLR1/2), highlighting a potential role in cancer immunotherapy[5]. The docking protocol outlined below is a generalized workflow applicable to various protein targets, using tyrosinase as a primary example.
Quantitative Data Summary
The following table summarizes binding affinity data from molecular docking studies of quinolinyl thiourea derivatives and other related compounds against various protein targets. This data is essential for comparing the binding efficiencies of different ligands.
| Compound Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Biological Activity (IC50/Ki) | Reference |
| Quinolinyl Acyl Thiourea (11c) | Mushroom Tyrosinase | - | -7.2 | IC50 = 0.0070 µM | [1] |
| Thiourea Derivatives | Bacterial Tyrosinase | 6EI4 | -4.02 to -6.32 | - | [4] |
| Nitrobenzoylthiourea Cu(II) Complex | S. aureus protein | 4xwa | -9.0 to -10.4 | - | [6] |
| N-phenylmorpholine-4-carbothioamide | Bacterial Tyrosinase | 6EI4 | -7.01 | - | [4] |
Detailed Experimental Protocol: Molecular Docking
This protocol describes a generalized workflow for performing molecular docking of this compound with a target protein, using AutoDock Vina, a widely used open-source docking program.
3.1. Required Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: Includes AutoDock Tools (ADT) for preparing input files.
-
AutoDock Vina: The docking engine.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing protein-ligand interactions.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or ChemSpider: For obtaining the 3D structure of the ligand, this compound[7].
3.2. Step 1: Target Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB (e.g., PDB ID: 6EI4 for bacterial tyrosinase)[4].
-
Clean the Protein: Open the PDB file in Discovery Studio or ADT. Remove all non-essential components, including water molecules, co-crystallized ligands, and any duplicate protein chains not required for the docking simulation[8].
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Compute and assign Gasteiger charges to the protein atoms. This is essential for calculating electrostatic interactions[8].
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
3.3. Step 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID 1480925) in SDF format[7].
-
Energy Minimization: Open the ligand file in a molecular editor (e.g., Avogadro, ChemDraw) or ADT. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation[4].
-
Set Torsion Angles: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process. ADT can automatically detect and set these.
-
Save as PDBQT: Save the prepared ligand structure in the PDBQT format.
3.4. Step 3: Grid Box Generation
-
Identify the Binding Site: The binding site is typically the active site of the enzyme or the location of a co-crystallized ligand in the experimental structure[2].
-
Define the Grid Box: In ADT, define a cubic grid box that encompasses the entire binding site. The grid box dimensions should be large enough to allow the ligand to move and rotate freely. For example, a box size of 60 x 60 x 60 Å is often sufficient.
-
Save Configuration: Save the grid box parameters (center coordinates and dimensions) into a configuration file (e.g., conf.txt).
3.5. Step 4: Running the Docking Simulation
-
Prepare Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the name of the output file.
-
Execute AutoDock Vina: Run the docking simulation from the command line: vina --config conf.txt --log docking_log.txt
3.6. Step 5: Analysis of Results
-
Examine Binding Affinities: Open the log file (docking_log.txt) to view the binding affinity scores (in kcal/mol) for the top predicted binding poses. A more negative score indicates a stronger predicted binding affinity[1].
-
Visualize Interactions: Load the protein PDBQT file and the docking results PDBQT file into a visualization software like Discovery Studio or PyMOL.
-
Analyze Binding Mode: Analyze the top-ranked pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the amino acid residues of the target protein.
Visualizations
Workflow and Signaling Pathways
The following diagrams illustrate the molecular docking workflow and a relevant signaling pathway where quinoline derivatives may be active.
Caption: Molecular docking experimental workflow.
Caption: TLR1/2 signaling pathway activated by agonists.
References
- 1. Synthesis, molecular docking and kinetic studies of novel quinolinyl based acyl thioureas as mushroom tyrosinase inhibitors and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. ijper.org [ijper.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of potent, selective human TLR1/2 agonists: N-quinoline-N'-(thiophen-2-yl)thiourea analogs for potential cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H9N3S | CID 1480925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of N-(6-quinolinyl)thiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(6-quinolinyl)thiourea is a synthetic compound belonging to the thiourea class of molecules, which are recognized for their wide range of biological activities. Thiourea derivatives have been investigated for their potential as antibacterial, antioxidant, anti-inflammatory, and anticancer agents.[1][2] The incorporation of a quinoline moiety is significant as quinoline derivatives are also known to possess diverse pharmacological properties, including anticancer activity.[3] This document provides a detailed framework for designing and conducting in vivo efficacy studies to evaluate the therapeutic potential of this compound, with a primary focus on its application as an anti-cancer agent. These protocols are intended to serve as a comprehensive guide for researchers in the fields of pharmacology and drug development.
Putative Mechanism of Action
While the precise mechanism of action for this compound is a subject of ongoing investigation, it is hypothesized to exert its anti-tumor effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Thiourea derivatives have been shown to target various biological molecules, including enzymes and signaling proteins.[3][4] Based on the known activities of related compounds, a plausible mechanism involves the inhibition of protein kinases that are critical for tumor growth and the induction of apoptosis.
Below is a diagram illustrating a putative signaling pathway that may be targeted by this compound.
Caption: Putative signaling pathway targeted by this compound.
Experimental Design and Protocols
A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following sections outline the key stages of an in vivo efficacy study for this compound.
Preliminary Studies
Before initiating large-scale efficacy studies, it is essential to conduct preliminary investigations to determine the maximum tolerated dose (MTD) and assess the pharmacokinetic profile of the compound.[5]
1.1. Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Protocol:
-
Use a cohort of healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), with at least 3-5 animals per dose group.
-
Administer escalating doses of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered grooming habits.
-
The MTD is typically defined as the highest dose that does not result in more than a 20% loss of body weight or significant clinical signs of distress.[6]
-
1.2. Pharmacokinetic (PK) Study
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Protocol:
-
Administer a single dose of this compound to a cohort of animals.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
In Vivo Efficacy Study
The choice of animal model is critical and should be relevant to the type of cancer being studied. Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are commonly used.[7][8]
2.1. Animal Model Selection
-
Select an appropriate cancer cell line based on the therapeutic target of interest.
-
Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[8]
-
Ensure all animal procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
2.2. Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. google.com [google.com]
- 5. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. In Vitro & In Vivo - Rasayu Cancer Clinic [rasayucancerclinic.com]
Application Notes and Protocols for the Quantification of N-(6-quinolinyl)thiourea in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-quinolinyl)thiourea and its derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including potential anticancer, antibacterial, and antimalarial properties. Accurate and reliable quantification of these compounds in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, toxicokinetic analysis, and overall drug development. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The selection of an appropriate analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the biological matrix. HPLC-UV is a robust and widely available technique suitable for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte.
Data Presentation: Quantitative Parameters
The following tables summarize typical performance characteristics for the analysis of quinoline and thiourea derivatives, which can be used as a starting point for the method validation of this compound analysis.
Table 1: HPLC-UV Method Performance Characteristics for Related Quinoline Derivatives
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response. |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value. |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 0.0174 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | 0.0521 - 5.0 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
Table 2: LC-MS/MS Method Performance Characteristics for Related Thiourea and Quinoline Derivatives
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.99 | Demonstrates a direct proportionality between analyte concentration and instrument response over a wide range. |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
| Intra- and Inter-day Precision (RSD%) | ≤ 10.8% | Measures the variability of the assay within the same day and between different days. |
| Relative Error (RE%) | 0.5% to 5.98% | Indicates the accuracy of the method. |
| Recovery | 80% - 120% | The efficiency of the sample preparation process in extracting the analyte from the matrix. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by RP-HPLC-UV
This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound in human plasma.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar quinoline derivative
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water (e.g., Milli-Q)
-
Formic acid or ammonium formate
-
Human plasma (drug-free)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
3. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Start with 20% B, linearly increase to 80% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 254-330 nm for quinoline derivatives).
5. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into drug-free plasma.
-
Process the standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Protocol 2: Sensitive Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a highly sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma.
1. Materials and Reagents:
-
Same as Protocol 1. An isotopically labeled analog of this compound is the ideal internal standard.
2. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: A fast gradient is typically used, for example, from 10% to 90% B in 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized by direct infusion of the compounds into the mass spectrometer.
5. Calibration and Quantification:
-
Follow the same procedure as in Protocol 1, using a wider dynamic range appropriate for the higher sensitivity of the LC-MS/MS method.
Visualizations
Caption: Workflow for Plasma Sample Analysis.
Caption: Potential TLR1/2 Signaling Pathway.
Concluding Remarks
The protocols and data presented in this application note provide a comprehensive guide for the quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study. It is essential to validate the chosen method according to the relevant regulatory guidelines to ensure the generation of reliable and accurate data for drug development and research purposes. The provided signaling pathway offers a potential mechanism of action for this class of compounds, which may be relevant for pharmacodynamic studies.
N-(6-quinolinyl)thiourea: A Potential Corrosion Inhibitor for Mild Steel in Acidic Media
Application Notes & Protocols for Researchers
Introduction: Corrosion remains a significant challenge across various industries, leading to substantial economic losses and safety concerns. The use of organic inhibitors is a primary strategy to mitigate the corrosion of metals, particularly steel, in acidic environments commonly encountered in industrial processes such as acid pickling, cleaning, and oil and gas exploration. N-(6-quinolinyl)thiourea is a promising candidate as a corrosion inhibitor due to the synergistic effects of its quinoline and thiourea moieties. The quinoline ring, a heterocyclic aromatic compound, and the thiourea group, containing sulfur and nitrogen atoms, are known to exhibit excellent corrosion inhibitive properties by adsorbing onto the metal surface and forming a protective barrier.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, application, and evaluation of this compound as a corrosion inhibitor for mild steel in acidic solutions.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C10H9N3S[4][5] |
| Molar Mass | 203.26 g/mol [4] |
| Melting Point | 215-217 °C[4] |
| Appearance | Predicted to be a solid at room temperature. |
| Density | 1.402 ± 0.06 g/cm³ (Predicted)[4] |
| Boiling Point | 391.4 ± 34.0 °C (Predicted)[4] |
Data Presentation: Performance Evaluation of this compound
The following tables summarize the expected quantitative data from various corrosion inhibition studies on mild steel in a 1 M HCl solution at room temperature, based on the performance of similar thiourea and quinoline derivatives.
Table 1: Weight Loss Measurements
| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank | 25.4 | 12.7 | - | - |
| 0.1 | 8.9 | 4.45 | 65.0 | 0.650 |
| 0.5 | 4.6 | 2.30 | 81.9 | 0.819 |
| 1.0 | 2.5 | 1.25 | 90.2 | 0.902 |
| 2.0 | 1.8 | 0.90 | 92.9 | 0.929 |
| 5.0 | 1.3 | 0.65 | 94.9 | 0.949 |
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -450 | 1050 | 75 | -120 | - |
| 0.1 | -442 | 368 | 72 | -115 | 65.0 |
| 0.5 | -435 | 189 | 69 | -112 | 82.0 |
| 1.0 | -428 | 103 | 66 | -108 | 90.2 |
| 2.0 | -421 | 72 | 64 | -105 | 93.1 |
| 5.0 | -415 | 51 | 61 | -101 | 95.1 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters
| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | n | Inhibition Efficiency (%) |
| Blank | 25 | 150 | 0.85 | - |
| 0.1 | 75 | 95 | 0.87 | 66.7 |
| 0.5 | 140 | 70 | 0.89 | 82.1 |
| 1.0 | 260 | 55 | 0.91 | 90.4 |
| 2.0 | 380 | 40 | 0.93 | 93.4 |
| 5.0 | 520 | 30 | 0.95 | 95.2 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general synthesis methods for thiourea derivatives.[6][7]
Materials:
-
6-aminoquinoline
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.1 mol of 6-aminoquinoline in 100 mL of ethanol.
-
Slowly add 0.12 mol of concentrated hydrochloric acid to the solution while stirring.
-
Add 0.11 mol of ammonium thiocyanate to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours with continuous stirring.
-
After reflux, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 500 mL of ice-cold distilled water.
-
A precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product with cold distilled water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a desiccator.
Caption: Synthesis workflow for this compound.
Corrosion Inhibition Evaluation
1. Weight Loss Method
Materials:
-
Mild steel coupons (e.g., C1010 or similar) with a hole for suspension.[8]
-
Abrasive paper (different grades)
-
Acetone
-
Desiccator
-
Analytical balance
-
1 M HCl solution (corrosive medium)
-
This compound (inhibitor)
-
Water bath or thermostat
-
Glass hooks and beakers
Procedure:
-
Mechanically polish the mild steel coupons with different grades of abrasive paper, wash with distilled water, degrease with acetone, and dry.
-
Weigh the cleaned coupons accurately using an analytical balance.
-
Prepare beakers with 1 M HCl solution containing various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM) and a blank solution without the inhibitor.
-
Immerse the weighed coupons in the respective solutions using glass hooks.
-
Maintain a constant temperature using a water bath for a specified period (e.g., 24 hours).
-
After the immersion period, remove the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the coupons again to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/y) = (87.6 × W) / (A × T × D)
-
Where W is the weight loss in mg, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
-
IE% = [(W₀ - Wᵢ) / W₀] × 100
-
Where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibited solution.
-
-
2. Electrochemical Measurements
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode corrosion cell:
-
Working electrode: Mild steel coupon
-
Counter electrode: Platinum foil or graphite rod
-
Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Procedure:
-
Prepare the working electrode by embedding a mild steel specimen in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface of the working electrode as described for the weight loss method.
-
Fill the corrosion cell with the test solution (1 M HCl with and without different concentrations of the inhibitor).
-
Immerse the three electrodes in the solution and allow the system to stabilize for about 30 minutes to reach a steady open circuit potential (OCP).
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Determine the corrosion potential (Ecorr), corrosion current density (Icorr), and anodic (βa) and cathodic (βc) Tafel slopes.
-
Calculate the inhibition efficiency: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100, where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Caption: Experimental workflow for corrosion inhibition evaluation.
3. Surface Analysis: Scanning Electron Microscopy (SEM)
Apparatus:
-
Scanning Electron Microscope (SEM)
Procedure:
-
Immerse mild steel coupons in 1 M HCl with and without an optimal concentration of this compound for a specified period (e.g., 24 hours).
-
After immersion, gently rinse the coupons with distilled water and dry them.
-
Mount the coupons on stubs and coat with a thin layer of gold or carbon if necessary to improve conductivity.
-
Examine the surface morphology of the coupons using the SEM at different magnifications.
-
Compare the surface of the coupon immersed in the blank solution (which should show significant corrosion damage) with the surface of the coupon from the inhibited solution (which should appear smoother and more protected).
Proposed Mechanism of Corrosion Inhibition
This compound is expected to inhibit corrosion through adsorption onto the mild steel surface, a process that can involve both physisorption and chemisorption.[1][9]
-
Physisorption: This may occur via electrostatic interactions between the protonated inhibitor molecule in the acidic solution and the negatively charged steel surface (due to adsorbed Cl⁻ ions).
-
Chemisorption: This is likely the dominant mechanism and involves the sharing of electrons between the heteroatoms (N and S) in the inhibitor and the vacant d-orbitals of the iron atoms on the steel surface.[6][10] The π-electrons of the quinoline ring can also participate in this interaction. This leads to the formation of a coordinate covalent bond and a stable, protective film on the metal surface.[8] This film acts as a barrier, isolating the metal from the corrosive environment.[8]
Caption: Proposed mechanism of corrosion inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C10H9N3S | CID 1480925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Corrosion mitigation characteristics of some novel organoselenium thiourea derivatives for acid pickling of C1018 steel via experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. electrochemsci.org [electrochemsci.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(6-quinolinyl)thiourea
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of N-(6-quinolinyl)thiourea synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for preparing this compound?
A1: The most common and direct methods for synthesizing this compound involve the reaction of 6-aminoquinoline with a thiocarbonylating agent. The two primary routes are:
-
Reaction with an Isothiocyanate: This is a widely used and generally high-yielding method where 6-aminoquinoline is reacted with a suitable isothiocyanate, often generated in situ.[1]
Q2: I am experiencing a low yield in my synthesis. What are the likely causes and how can I address them?
A2: Low yields in the synthesis of this compound can arise from several factors:
-
Low Nucleophilicity of 6-Aminoquinoline: The electron-withdrawing nature of the quinoline ring system can reduce the nucleophilicity of the amino group, making the reaction sluggish.[1]
-
Solution: Consider increasing the reaction temperature or using a non-nucleophilic base (e.g., triethylamine) to activate the amine.[1]
-
-
Instability of Intermediates: The dithiocarbamate intermediate formed in the carbon disulfide method can be unstable.
-
Solution: Careful control of reaction temperature and prompt conversion to the final product are crucial.
-
-
Steric Hindrance: While less of a concern with the 6-position of quinoline, bulky reagents or catalysts could impede the reaction.
-
Solution: Ensure appropriate stoichiometry and consider catalysts known to be effective for sterically hindered amines if applicable. Microwave irradiation has also been shown to be effective in overcoming steric barriers.[1]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[1]
-
Q3: I am observing significant impurity formation. What are the common side products and how can I minimize them?
A3: The formation of side products is a common challenge. Here are some possibilities and solutions:
-
Formation of Symmetrical Di-substituted Thiourea: If an isothiocyanate intermediate is formed in situ from 6-aminoquinoline and a thiocarbonyl source, it can react with another molecule of 6-aminoquinoline to form the symmetrical N,N'-di(6-quinolinyl)thiourea.
-
Solution: Control the stoichiometry carefully. A one-pot, two-step approach where the isothiocyanate is formed first before the addition of another nucleophile (if making an unsymmetrical thiourea) can be effective.
-
-
Degradation of Isothiocyanate: Isothiocyanates can be unstable, especially at elevated temperatures.[2]
-
Solution: Use freshly prepared or purified isothiocyanates and conduct the reaction at room temperature or even 0°C if possible.[2]
-
-
Thiuram Disulfides (with Carbon Disulfide method): Oxidative coupling of two dithiocarbamate intermediate molecules can lead to the formation of thiuram disulfides.[2]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[2]
-
Q4: What are the recommended methods for purifying this compound?
A4: Purification of the final product is critical to obtain a high-purity compound. Common methods include:
-
Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial. Ethanol or ethanol/water mixtures are often effective for thiourea derivatives.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. The appropriate eluent system can be determined by TLC analysis.
-
Acid-Base Extraction: If the impurities have different acid-base properties from the desired thiourea product, an acid-base workup can be an effective purification step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Low reactivity of 6-aminoquinoline. | Increase reaction temperature; consider using a more reactive thiocarbonylating agent like thiophosgene (with extreme caution due to toxicity). |
| Decomposition of reagents or intermediates. | Use fresh reagents; run the reaction at a lower temperature; ensure an inert atmosphere. | |
| Formation of Multiple Spots on TLC | Side reactions are occurring. | Optimize stoichiometry; control reaction temperature; consider a stepwise addition of reagents. |
| Impure starting materials. | Purify 6-aminoquinoline and other reagents before starting the reaction. | |
| Product is an Oil and Does Not Solidify | Presence of impurities. | Attempt to purify by column chromatography; try trituration with a non-polar solvent like hexane to induce crystallization. |
| Difficulty in Removing Starting Material | Incomplete reaction. | Extend reaction time; increase temperature moderately; use a slight excess of one reagent (if it can be easily removed). |
| Co-precipitation of starting material with the product. | Optimize the recrystallization solvent system; utilize column chromatography for separation. |
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table summarizes the general effects of different conditions on thiourea synthesis, which can be applied as a starting point for the optimization of this specific synthesis.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Remarks |
| Temperature | Room Temperature | 65 | 60 °C | 85 | Increasing temperature can improve yield, but excessive heat may lead to decomposition. |
| Solvent | Dichloromethane (DCM) | 70 | Tetrahydrofuran (THF) | 78 | Polar aprotic solvents are generally effective. |
| Base (for CS₂ method) | None | 20 | Triethylamine (TEA) | 75 | A base is often necessary to facilitate the reaction with carbon disulfide. |
| Reaction Time | 2 hours | 55 | 6 hours | 80 | Monitoring by TLC is essential to determine the optimal reaction time. |
Note: The yield percentages are illustrative and will vary depending on the specific reaction setup and scale.
Experimental Protocols
Method 1: Synthesis from 6-Aminoquinoline and an Isothiocyanate
This protocol provides a general procedure for the synthesis of this compound from 6-aminoquinoline and a suitable isothiocyanate.
Materials:
-
6-Aminoquinoline
-
Isothiocyanate (e.g., phenyl isothiocyanate as a model)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
In a round-bottom flask, dissolve 6-aminoquinoline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add the isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
If the reaction is slow, it can be gently heated to a temperature between 40-60°C.
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Method 2: Synthesis from 6-Aminoquinoline and Carbon Disulfide
This protocol describes a general one-pot synthesis of a symmetrical N,N'-di(6-quinolinyl)thiourea. To synthesize the mono-substituted this compound, a different amine would be added in the second step.
Materials:
-
6-Aminoquinoline
-
Carbon Disulfide (CS₂)
-
Base (e.g., Sodium Hydroxide or Triethylamine)
-
Solvent (e.g., Water, Ethanol, or THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 6-aminoquinoline (2.0 equivalents) and the base (e.g., sodium hydroxide, 1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add carbon disulfide (1.1 equivalents) dropwise to the cooled, stirred solution.
-
Allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate intermediate.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by filtration.
-
The crude product is then purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Logical Relationship in Troubleshooting Low Yield
Caption: A troubleshooting diagram illustrating the relationship between low yield and potential solutions.
References
Common side products in N-(6-quinolinyl)thiourea synthesis and their removal
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-(6-quinolinyl)thiourea, with a focus on identifying and removing common side products.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward method for synthesizing this compound involves the reaction of 6-aminoquinoline with an isothiocyanate, often generated in situ from a thiocyanate salt like ammonium thiocyanate (NH₄SCN) in an acidic medium, typically using hydrochloric acid. The reaction is usually carried out in a suitable solvent, such as ethanol or a water-ethanol mixture, and may require heating.
Q2: What are the most likely side products in this synthesis?
The primary side products in the synthesis of this compound typically include:
-
Unreacted 6-aminoquinoline: This is a common impurity if the reaction does not go to completion or if the stoichiometry is not optimal.
-
1,3-bis(6-quinolinyl)thiourea: This symmetrical thiourea can form, although it is generally less common under standard conditions.
-
Products of isothiocyanate hydrolysis: If water is present, the isothiocyanate intermediate can hydrolyze, leading to the formation of other byproducts.
-
Degradation products: Prolonged heating or harsh acidic conditions can lead to the degradation of the starting materials or the final product.
Q3: How can I monitor the progress of the reaction to minimize side products?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the 6-aminoquinoline starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexane.
Troubleshooting Guide
Problem 1: My final product is contaminated with unreacted 6-aminoquinoline.
-
Cause: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or incorrect stoichiometry.
-
Solution:
-
Optimize Reaction Time: Ensure the reaction is stirred for the recommended duration, monitoring via TLC until the 6-aminoquinoline spot is no longer visible.
-
Adjust Stoichiometry: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the thiocyanate source can help drive the reaction to completion.
-
Purification: Unreacted 6-aminoquinoline can often be removed through recrystallization. Ethanol or aqueous ethanol is a commonly used solvent system for this purpose. Alternatively, flash column chromatography on silica gel can be employed for more challenging separations.
-
Problem 2: The yield of my product is very low.
-
Cause: Low yields can result from incomplete reaction, product degradation, or loss of product during workup and purification.
-
Solution:
-
Control Temperature: Avoid excessive heating, which can lead to the degradation of the thiourea product.
-
pH Control: Ensure the reaction is carried out under appropriate acidic conditions, as this is crucial for the formation of the isothiocyanate intermediate.
-
Careful Workup: During the workup, the product is often precipitated by neutralization. Ensure the pH is adjusted carefully to maximize precipitation without causing decomposition. Washing the crude product with cold solvent can minimize losses.
-
Problem 3: I observe an unknown impurity in my NMR/LC-MS analysis.
-
Cause: This could be one of the less common side products, such as 1,3-bis(6-quinolinyl)thiourea, or a degradation product.
-
Solution:
-
Characterization: Attempt to characterize the impurity using mass spectrometry and NMR to determine its structure.
-
Purification: Flash column chromatography is the most effective method for removing unknown or closely related impurities. A gradient elution system, for example, with ethyl acetate in hexane, can provide the necessary separation.
-
Experimental Protocols
General Synthesis of this compound
-
Dissolve 6-aminoquinoline in a mixture of ethanol and concentrated hydrochloric acid.
-
Add a solution of ammonium thiocyanate in water to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and neutralize it with an aqueous solution of sodium hydroxide or ammonia to precipitate the crude product.
-
Filter the precipitate, wash it with cold water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from ethanol.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound.
| Parameter | Value/Range | Reference |
| Reactant Ratio (Amine:Thio) | 1:1 to 1:1.2 | |
| Reaction Temperature | 80-100 °C (Reflux) | |
| Reaction Time | 4-8 hours | |
| Typical Yield | 75-90% | |
| Common Solvent | Ethanol/Water |
Diagrams
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Purification of N-(6-quinolinyl)thiourea by recrystallization vs. column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(6-quinolinyl)thiourea by recrystallization and column chromatography. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can originate from the starting materials or side reactions. These may include:
-
Unreacted 6-aminoquinoline: A starting material that may be carried through if the reaction does not go to completion.
-
Unreacted Isothiocyanate Precursor: Depending on the synthetic route, the isothiocyanate starting material or its decomposition products could be present.
-
Symmetrical Thioureas: Side reactions can sometimes lead to the formation of symmetrical thioureas, such as N,N'-di(6-quinolinyl)thiourea, particularly if there are impurities in the starting amine.[1]
-
Byproducts from 6-aminoquinoline synthesis: The synthesis of 6-aminoquinoline can introduce impurities that may be carried over.[2]
Q2: How do I choose between recrystallization and column chromatography for purifying this compound?
A2: The choice depends on the impurity profile, the required purity, and the scale of your synthesis.
-
Recrystallization is often effective for removing small amounts of impurities, especially if the impurities have significantly different solubility profiles from the desired product. It is generally a more straightforward and scalable technique.
-
Column chromatography is more suitable for separating complex mixtures with multiple components or impurities that have similar solubility to the product. It offers a higher degree of separation but can be more time-consuming and less scalable.
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: Based on protocols for similar N-aryl thiourea derivatives, ethanol is an excellent starting solvent to try for recrystallization.[1] A patent for a similar quinoline thiourea compound also suggests ethanol or water as recrystallization solvents.[3] The solubility of thiourea itself is good in polar solvents like ethanol and methanol.[4][5]
Q4: For column chromatography, what stationary and mobile phases are recommended for a polar, basic compound like this compound?
A4: For a polar and basic compound, standard silica gel can be used, but it's often beneficial to deactivate it to prevent streaking and poor separation. This can be done by pre-treating the silica with a solvent mixture containing a small amount of a basic modifier like triethylamine or ammonia.[6] Alternatively, using basic alumina as the stationary phase can be advantageous for purifying amines.[6]
A common mobile phase for polar compounds is a mixture of a non-polar solvent and a polar solvent, such as dichloromethane (DCM) and methanol (MeOH) . For basic compounds, adding a small percentage of a base like ammonium hydroxide or triethylamine (e.g., 0.5-2%) to the mobile phase can significantly improve the chromatography.[6]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in hot solvent. | The solvent is not polar enough. | Try a more polar solvent such as methanol or a mixture of solvents like ethanol/water. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. | - Add a small amount of additional hot solvent to ensure complete dissolution. - Allow the solution to cool more slowly. - Try a different solvent system. |
| Low recovery of purified product. | - Too much solvent was used. - The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath to maximize precipitation. - Consider a different solvent in which the product has lower solubility at cold temperatures. |
| Crystals are colored or appear impure. | - Insoluble impurities were not completely removed. - Colored impurities are co-crystallizing with the product. | - Perform a hot filtration step to remove any insoluble material before allowing the solution to cool. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Compound streaks on the TLC plate and column. | The compound is interacting too strongly with the acidic silica gel due to its basic nature. | - Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the mobile phase.[6] - Use a less acidic stationary phase like deactivated silica gel or basic alumina.[6] |
| Compound does not move from the baseline (Rf = 0). | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol in a DCM/methanol system). |
| All compounds run with the solvent front (Rf = 1). | The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., DCM in a DCM/methanol system). |
| Poor separation between the product and an impurity. | The chosen mobile phase does not provide sufficient selectivity. | - Try a different solvent system. For example, you could substitute methanol with acetonitrile or add a small amount of a third solvent to modify the selectivity. - Use a shallower solvent gradient during elution. |
| Low recovery of the compound from the column. | The compound is irreversibly adsorbed onto the silica gel. | - This can happen with very polar compounds on silica. Try the troubleshooting steps for streaking. If the problem persists, consider using reversed-phase chromatography. |
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data for the purification of this compound by recrystallization and column chromatography. This data is for illustrative purposes to aid in method selection.
| Parameter | Recrystallization (Ethanol) | Column Chromatography (Silica Gel, DCM/MeOH) |
| Typical Yield | 70 - 85% | 50 - 75% |
| Achievable Purity | > 98% | > 99% |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Time per Sample | 2 - 4 hours (plus drying time) | 4 - 8 hours |
| Solvent Consumption | Moderate | High |
| Complexity | Low | High |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase by testing different solvent systems using Thin Layer Chromatography (TLC). A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Aim for an Rf value of 0.2-0.3 for this compound. If streaking is observed, add 0.5-1% of triethylamine or ammonium hydroxide to the mobile phase.
-
Column Packing: Prepare a silica gel slurry in the least polar mobile phase to be used. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for compounds with low solubility in the mobile phase, perform a dry loading by adsorbing the crude product onto a small amount of silica gel before adding it to the column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., increase the percentage of methanol in the DCM/methanol mixture).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Decision tree for selecting a purification method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. CN102796041B - Quinoline thiourea compound and synthesis method and application thereof - Google Patents [patents.google.com]
- 4. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting low solubility issues of N-(6-quinolinyl)thiourea in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low solubility issues of N-(6-quinolinyl)thiourea encountered during in vitro and in vivo assays.
Troubleshooting Low Solubility Issues
Low aqueous solubility is a common challenge when working with thiourea derivatives like this compound. This can lead to compound precipitation, resulting in inaccurate and unreliable assay data. The following guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Assessment: Is Solubility the Problem?
Question: My assay results are inconsistent, or the compound activity is lower than expected. How do I know if this is due to poor solubility?
Answer: Several signs can indicate that poor solubility is affecting your experiment:
-
Visual Precipitation: You may observe cloudiness, particulates, or a film in your stock solution, intermediate dilutions, or final assay plate.
-
Inconsistent Dose-Response: A non-classical dose-response curve, such as a sudden drop-off in activity at higher concentrations, can be indicative of compound precipitation.
-
Low Potency: The measured biological activity is significantly lower than what is expected based on similar compounds or preliminary data.
-
Poor Reproducibility: High variability between replicate wells or experiments is a common symptom of solubility issues.
To confirm, you can perform a simple visual inspection of your solutions at each dilution step under a microscope.
Troubleshooting Workflow
If you suspect solubility is the root cause of your assay problems, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound. It is recommended to prepare a stock solution in the range of 10-50 mM in 100% anhydrous DMSO.
Q2: What is the maximum concentration of DMSO that is acceptable in a cell-based assay?
A2: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. However, the tolerance can be cell-line dependent. It is crucial to include a vehicle control (media with the same final DMSO concentration as the test wells) in your experiments to assess the effect of the solvent on your assay.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "solvent shock." To mitigate this, you can try several strategies:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions.
-
Intermediate Dilution: Create an intermediate dilution of your stock in a co-solvent or in the assay medium with a higher percentage of DMSO, and then perform the final dilution.
-
Stirring/Vortexing: Add the DMSO stock to the aqueous buffer dropwise while gently stirring or vortexing the buffer.
-
Temperature: Pre-warming the aqueous buffer to the assay temperature (e.g., 37°C) can sometimes improve solubility.
Q4: Are there alternatives to DMSO for improving the solubility of this compound?
A4: Yes, several other approaches can be used, often in combination with DMSO:
-
Co-solvents: Using a mixture of solvents can enhance solubility. Ethanol can be considered as a co-solvent with DMSO.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility. The effect of pH on the solubility of this compound should be determined empirically.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the compound, increasing its apparent solubility. This is more suitable for biochemical assays than cell-based assays.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.
Quantitative Data Summary
| Solvent/Medium | Qualitative Solubility | Predicted/Reported Data |
| DMSO | Soluble | Thiourea and its derivatives generally show good solubility in DMSO.[1] |
| Ethanol | Moderately Soluble | Thiourea has reported solubility in ethanol.[2] |
| Water | Poorly Soluble | Thiourea derivatives are often poorly soluble in water.[3][4] |
| Aqueous Buffers (e.g., PBS) | Very Poorly Soluble | Expected to have very low solubility, leading to precipitation. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method to determine the concentration at which a compound begins to precipitate when a DMSO stock solution is added to an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 20 mM in 100% DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Clear 96-well microplate
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
Procedure:
-
In a 96-well plate, perform a serial 2-fold dilution of the DMSO stock solution of this compound.
-
In a separate 96-well plate, add 198 µL of PBS to each well.
-
Transfer 2 µL of each concentration from the compound dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the absorbance (turbidity) of each well at 620 nm.
-
The kinetic solubility is the highest concentration that does not show a significant increase in absorbance compared to the buffer blank.
Caption: Workflow for the kinetic solubility assay.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when preparing working solutions of this compound for cell-based assays.
Materials:
-
This compound stock solution (e.g., 20 mM in 100% DMSO)
-
Cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate for dilution
Procedure:
-
Create an intermediate dilution of the stock solution in the pre-warmed cell culture medium. For example, to prepare a 200 µM working solution from a 20 mM stock, add 5 µL of the stock to 495 µL of medium (1:100 dilution). This results in a 1% DMSO concentration.
-
Vortex the intermediate dilution gently.
-
Perform subsequent serial dilutions from this intermediate solution using the pre-warmed cell culture medium. This ensures that the DMSO concentration remains constant and low across all final concentrations.
-
Add the final diluted solutions to the cells. The final DMSO concentration in the wells will be further diluted and should be well below 0.5%.
-
Always prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock.
Potential Signaling Pathway
While the direct biological target of this compound is not definitively established in the literature, a structurally similar compound, N-quinoline-N'-(thiophen-2-yl)thiourea (SMU-C68), has been identified as a Toll-like receptor 1/2 (TLR1/2) agonist.[5] Activation of the TLR1/2 heterodimer initiates a downstream signaling cascade through MyD88, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[5] This suggests a plausible mechanism of action for this compound.
Caption: A potential signaling pathway for this compound via TLR1/2 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, predictions of drug-likeness, and pharmacokinetic properties of some chiral thioureas as potent enzyme inhibition agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of potent, selective human TLR1/2 agonists: N-quinoline-N'-(thiophen-2-yl)thiourea analogs for potential cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for N-(6-quinolinyl)thiourea synthesis (temperature, solvent, catalyst)
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of N-(6-quinolinyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The most common and direct method for synthesizing this compound is the reaction of 6-aminoquinoline with a suitable thiocarbonylating agent. The two main approaches are:
-
Reaction with an Isothiocyanate: This is a widely used and generally high-yielding method involving the reaction of 6-aminoquinoline with an isothiocyanate.[1]
Another documented method for preparing quinoline thiourea compounds involves reacting a quinoline derivative with thiosemicarbazide.[4]
Q2: What are the recommended starting materials?
For the synthesis of this compound, the key starting materials are 6-aminoquinoline and a thiourea precursor. Depending on the chosen synthetic route, this precursor could be an isothiocyanate, carbon disulfide, or thiosemicarbazide.
Q3: Are there any known catalysts for this reaction?
While the reaction between a primary amine like 6-aminoquinoline and an isothiocyanate often proceeds without a catalyst, certain situations may benefit from catalytic intervention. For amines with low nucleophilicity, the use of a base or a phase-transfer catalyst may be advantageous.[1] Although thiourea-based organocatalysts are utilized in various asymmetric syntheses, their specific application for this particular synthesis is not extensively documented in standard procedures.[5][6]
Troubleshooting Guide
Low yields or reaction failures are common challenges in chemical synthesis. This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment.[1] | Improved yield and reduction of side products. |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines, consider adding a base or a phase transfer catalyst to enhance reactivity.[1] | Increased reaction rate and product conversion. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[1] | Overcoming steric hindrance to facilitate product formation. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider gentle heating.[1] | Drive the reaction to completion and maximize yield. |
Issue 2: Formation of Side Products
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Expected Outcome |
| Side reactions of isothiocyanate | Ensure the isothiocyanate is added dropwise if the reaction is exothermic to maintain temperature control.[1] | Minimized formation of unwanted byproducts. |
| Decomposition of dithiocarbamate intermediate | In reactions involving carbon disulfide, issues can arise from the decomposition of the dithiocarbamate intermediate. Ensure appropriate reaction conditions (temperature, base) are maintained.[1] | Stabilization of the intermediate, leading to higher product yield. |
Experimental Protocols
Below are detailed methodologies for key experiments related to thiourea synthesis.
Protocol 1: Synthesis of this compound via Thiosemicarbazide
This protocol is adapted from a patented procedure for synthesizing quinoline thiourea compounds.[4]
Materials:
-
A suitable 6-substituted quinoline precursor
-
Thiosemicarbazide
-
Ethanol or Water
-
Acetone (for precipitation)
Procedure:
-
Dissolve 0.01 mol of the quinoline precursor and 0.01 mol of thiosemicarbazide in ethanol or water in a 1:1 molar ratio.[4]
-
Heat the reaction mixture to reflux at a temperature between 80-110°C.[4]
-
Maintain the reflux for 1-10 hours, monitoring the reaction progress by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Add acetone to precipitate the solid product.[4]
-
Collect the precipitate by filtration.[4]
-
Recrystallize the crude product to obtain pure this compound.[4]
Summary of Reaction Conditions from Patent Examples:
| Example | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Ethanol | 80°C | 2 | 96.7 |
| 3 | Ethanol/Water | 100°C | 10 | 95.3 |
Protocol 2: General Synthesis of Thiourea from an Isothiocyanate and an Amine
This is a general and widely applicable method for thiourea synthesis.[1]
Materials:
-
Primary or secondary amine (e.g., 6-aminoquinoline)
-
Isothiocyanate
-
Suitable solvent (e.g., Dichloromethane, Ethanol)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.[1]
-
If the reaction is slow, it can be gently heated.[1]
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[1]
-
Purify the residue by recrystallization or column chromatography.[1]
Visualized Workflows and Relationships
General Thiourea Synthesis Workflow
This diagram illustrates the typical workflow for synthesizing a thiourea derivative from an amine and an isothiocyanate.
Caption: Workflow for thiourea synthesis.
Troubleshooting Logic for Low Yield
This diagram outlines the decision-making process when troubleshooting low yields in thiourea synthesis.
Caption: Troubleshooting low yield logic.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. CN102796041B - Quinoline thiourea compound and synthesis method and application thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
How to interpret unexpected peaks in the NMR spectrum of N-(6-quinolinyl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve issues related to unexpected peaks in the NMR spectrum of N-(6-quinolinyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the expected signals in the ¹H NMR spectrum of this compound?
A1: The ¹H NMR spectrum of this compound is expected to show two main groups of signals:
-
Aromatic Protons: Signals from the quinoline ring system, typically appearing in the downfield region of δ 7.0-9.0 ppm . The coupling patterns can be complex due to the fused ring structure.
-
Thiourea N-H Protons: Protons attached to the nitrogen atoms of the thiourea group. These signals are often broad and can appear over a wide range, typically δ 7.5-10.0 ppm . Their chemical shift is highly dependent on solvent, concentration, and temperature.[1] These peaks will disappear upon the addition of deuterium oxide (D₂O).[2][3]
Q2: Why do some peaks in my spectrum look very broad?
A2: Broad peaks in the spectrum of this compound are most commonly due to the N-H protons of the thiourea moiety. Several factors contribute to this broadening:
-
Quadrupole Moment: The nitrogen atom (¹⁴N) has a quadrupole moment which can lead to rapid relaxation and peak broadening for attached protons.
-
Chemical Exchange: The N-H protons are acidic and can exchange with each other or with trace amounts of water in the solvent.[1] This exchange process can be on a timescale that broadens the NMR signal.
-
Hydrogen Bonding: Intermolecular hydrogen bonding can occur, and at different concentrations, this can affect the chemical environment and lead to broader signals.
A noisy baseline and generally broad peaks for all signals could also indicate poor shimming of the spectrometer, low sample concentration, or the presence of paramagnetic impurities.[4][5]
Q3: What are the most common sources of unexpected peaks?
A3: Unexpected peaks in an NMR spectrum can originate from several sources:
-
Solvent Impurities: Residual protonated solvent in the deuterated NMR solvent is very common. For example, CDCl₃ often shows a residual peak at δ 7.26 ppm.[5]
-
Water: A broad singlet due to water is a frequent impurity. Its chemical shift is highly variable depending on the solvent (e.g., ~δ 1.56 ppm in CDCl₃, ~δ 3.33 ppm in DMSO-d₆, and ~δ 4.79 ppm in D₂O).
-
Starting Materials: Incomplete reaction can leave residual starting materials, such as 6-aminoquinoline.
-
Side Products: Impurities formed during the synthesis.
-
Contamination: Contaminants from laboratory glassware, such as acetone from cleaning, can appear in the spectrum.[6]
Troubleshooting Guides
This guide will help you systematically identify the source of unexpected peaks in your ¹H NMR spectrum.
Issue 1: I see unexpected peaks in the aromatic region (δ 6.5 - 9.0 ppm).
-
Possible Cause: Unreacted Starting Material or Isomeric Impurities.
-
Explanation: If the synthesis of this compound from 6-aminoquinoline is not complete, you may see signals from the starting material. The aromatic protons of 6-aminoquinoline will appear in this region and will have a different pattern from the product.
-
Troubleshooting Steps:
-
Run a ¹H NMR spectrum of your 6-aminoquinoline starting material under the same conditions.
-
Compare this spectrum to that of your product. The presence of matching peaks indicates contamination with the starting material.
-
If starting material is present, repurify your sample using techniques like recrystallization or column chromatography.
-
Issue 2: There are sharp singlets or multiplets that I cannot assign to my product (e.g., ~δ 2.17, ~δ 1.25, ~δ 4.15 ppm).
-
Possible Cause: Contamination with Common Laboratory Solvents.
-
Explanation: Solvents used during the reaction workup or for cleaning glassware (e.g., ethyl acetate, acetone, hexane) are common contaminants.[5][7]
-
Troubleshooting Steps:
-
Refer to the Data Presentation section below (Table 2) to check the chemical shifts of common laboratory solvents.
-
For example, a triplet around δ 1.25 ppm and a quartet around δ 4.15 ppm are characteristic of ethyl acetate.[6] A singlet around δ 2.17 ppm in CDCl₃ often indicates acetone.[6]
-
To remove volatile solvent impurities, dissolve your sample in a minimal amount of a low-boiling solvent like dichloromethane, re-concentrate it on a rotary evaporator, and then place it under a high vacuum for several hours.[4][6]
-
Issue 3: I have a broad singlet that I suspect is an N-H peak, but I want to be certain.
-
Possible Cause: Exchangeable N-H Proton.
-
Explanation: The protons on the thiourea nitrogen atoms are "exchangeable," meaning they can be replaced by deuterium. This property can be used to definitively identify them.[2][3]
-
Troubleshooting Steps:
-
Perform a "D₂O shake" experiment.
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one or two drops of deuterium oxide (D₂O) to the NMR tube, cap it, and shake vigorously for about 30 seconds.[4][8]
-
Acquire a second ¹H NMR spectrum. The peaks corresponding to the N-H protons should significantly decrease in intensity or disappear completely.[8]
-
Issue 4: My spectrum is very complex, with more peaks than expected or doubled sets of signals.
-
Possible Cause: Presence of Rotational Isomers (Rotamers).
-
Explanation: Rotation around the C-N bonds of the thiourea group can be restricted. If the rate of rotation is slow on the NMR timescale, different rotational conformations (rotamers) can be observed as separate sets of peaks, leading to a more complex spectrum.
-
Troubleshooting Steps:
-
Perform a variable-temperature (VT-NMR) experiment.
-
Acquire ¹H NMR spectra at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
If rotamers are present, increasing the temperature will increase the rate of bond rotation. You should observe the doubled peaks broaden and eventually coalesce into a single, averaged set of signals.[4]
-
Data Presentation
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Quinoline Aromatic-H | 7.0 - 9.0 | d, dd, m | The exact shifts and coupling constants depend on the position on the quinoline ring.[9] |
| Thiourea N-H (Amide) | 7.5 - 10.0 | Broad s | Exchangeable with D₂O. Position is highly dependent on solvent and concentration.[1] |
| Thiourea N-H₂ (Amine) | 7.5 - 10.0 | Broad s | Exchangeable with D₂O. May overlap with the other N-H signal. |
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Impurities
Data compiled for CDCl₃ and DMSO-d₆ as representative solvents. Values can vary slightly based on temperature and sample concentration.
| Impurity | CDCl₃ (δ, ppm) | DMSO-d₆ (δ, ppm) | Multiplicity |
| Solvent Residual Peak | 7.26 | 2.50 | s / quintet |
| Water (H₂O) | 1.56 | 3.33 | Broad s |
| Acetone | 2.17 | 2.09 | s |
| Ethyl Acetate | 1.25 (CH₃), 4.12 (CH₂) | 1.15 (CH₃), 3.98 (CH₂) | t, q |
| Dichloromethane | 5.30 | 5.76 | s |
| Hexane | 0.88 (CH₃), 1.26 (CH₂) | 0.85 (CH₃), 1.24 (CH₂) | t, m |
| Toluene | 2.36 (CH₃), 7.17-7.29 (Ar-H) | 2.30 (CH₃), 7.11-7.23 (Ar-H) | s, m |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Glassware: Ensure the NMR tube and any vials or pipettes used are clean and dry to prevent contamination.[10] Cleaning with acetone followed by oven-drying is a standard procedure.[11]
-
Sample Weighing: Accurately weigh 5-25 mg of your this compound sample into a small, clean vial.[12]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[13] Gently swirl or sonicate the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for high-quality spectra.[12][13]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into the NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette to prevent them from entering the tube.[11][12]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol 2: D₂O Exchange Experiment
This experiment is used to identify exchangeable protons, such as those in N-H or O-H groups.[2]
-
Initial Spectrum: Prepare and run a standard ¹H NMR spectrum of your sample following Protocol 1.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) directly into the tube.[8]
-
Mixing: Cap the NMR tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate the proton-deuterium exchange.[4] The D₂O does not need to be miscible with the solvent for the exchange to occur.[8]
-
Final Spectrum: Place the tube back into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the "before" and "after" spectra. The signals corresponding to the exchangeable N-H protons will have disappeared or significantly diminished in the second spectrum.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected NMR peaks.
Caption: Potential chemical origins of impurities in the sample.
References
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 9. tsijournals.com [tsijournals.com]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. organomation.com [organomation.com]
Degradation pathways of N-(6-quinolinyl)thiourea and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, potential degradation pathways, and storage of N-(6-quinolinyl)thiourea. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, like other thiourea and quinoline-containing compounds, is susceptible to degradation through several pathways, primarily influenced by environmental factors such as:
-
Oxidation: The thiourea moiety is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in the experimental setup.
-
Hydrolysis: The compound may undergo hydrolysis, particularly under strongly acidic or basic conditions.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the quinoline ring system.
-
Elevated Temperatures: High temperatures can accelerate the rate of all degradation pathways.
Q2: I am observing a change in the color of my solid this compound sample. What could be the cause?
A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to oxidative or photolytic degradation. It is crucial to store the compound in a tightly sealed container, protected from light, in a cool and dry place.
Q3: My experimental results using this compound are inconsistent. Could this be related to compound stability?
A3: Yes, inconsistent results are a strong indication that your compound may be degrading. Degradation leads to a decrease in the purity of the active compound and the formation of impurities that could interfere with your assay. It is recommended to use a fresh batch of the compound or to re-purify the existing stock. You can verify the purity using analytical techniques like HPLC.
Q4: I am preparing a stock solution of this compound in DMSO, but I notice a precipitate forming over time. What is happening?
A4: Precipitate formation can occur for a few reasons. The compound might have limited long-term stability in the chosen solvent, leading to the formation of insoluble degradation products. Alternatively, the initial concentration might be too high, and the compound is slowly crashing out of solution. It is always recommended to prepare fresh solutions for your experiments. If you need to store solutions, it is advisable to perform a stability study in the solvent of choice at the intended storage temperature.
Proposed Degradation Pathways
Based on the known chemistry of thiourea and quinoline derivatives, the following degradation pathways for this compound are proposed. These pathways can be investigated through forced degradation studies.
Caption: Proposed degradation pathways for this compound.
Storage Recommendations
To ensure the integrity and stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place, preferably at 2-8°C for long-term storage. |
| Light | Protect from light by storing in an amber vial or a light-blocking container. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
| Container | Use a tightly sealed, non-reactive container, such as a glass vial with a PTFE-lined cap. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.
-
Photodegradation: Expose the solid compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours). Dissolve in the solvent before analysis.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Overcoming Resistance to N-(6-quinolinyl)thiourea in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-quinolinyl)thiourea and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the cytotoxic efficacy of this compound in our cancer cell line over time. What are the potential resistance mechanisms?
A1: The development of resistance to anticancer agents is a common phenomenon. For quinoline and thiourea-based compounds, several mechanisms can be responsible:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: This is a primary mechanism of multidrug resistance (MDR). ABC transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP), function as efflux pumps that actively remove the drug from the cell, reducing its intracellular concentration and thereby its effectiveness.[1][2][3][4]
-
Alterations in Apoptotic Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax), making them less susceptible to drug-induced cell death.
-
Induction of Autophagy: Autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy.[5] Some quinoline-based drugs are known to be autophagy inhibitors; however, if this compound is not, cancer cells might upregulate autophagy to survive treatment.[6][7]
-
Target Alteration: Although less common for this class of compounds, mutations or alterations in the molecular target of this compound could reduce its binding affinity and efficacy.
Q2: How can we determine if our resistant cell line is overexpressing P-glycoprotein (P-gp)?
A2: You can investigate P-gp overexpression through several methods:
-
Western Blotting: This technique allows for the quantification of P-gp protein levels in your resistant cell line compared to the parental, sensitive cell line.
-
Immunofluorescence: This method can be used to visualize the expression and localization of P-gp on the cell membrane.
-
Functional Assays: A rhodamine 123 efflux assay can be performed to assess the activity of P-gp. P-gp actively transports rhodamine 123 out of the cell, so a lower intracellular accumulation of this fluorescent dye in the resistant cells compared to the parental cells indicates increased P-gp activity.
Q3: Our resistant cells show reduced apoptosis in response to this compound compared to the sensitive parental line. What should we investigate?
A3: A diminished apoptotic response is a hallmark of acquired resistance. You should investigate the expression levels of key proteins involved in the apoptotic cascade:
-
Bcl-2 Family Proteins: Use Western blotting to compare the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. An increased Bcl-2/Bax ratio in resistant cells is a common mechanism for evading apoptosis.
-
Caspase Activity: Measure the activity of executioner caspases, such as caspase-3, to confirm a blockage in the apoptotic pathway.
Q4: Can we overcome P-glycoprotein-mediated resistance to this compound?
A4: Yes, there are several strategies to overcome P-gp-mediated resistance:
-
Co-administration with a P-gp Inhibitor: Using a P-gp inhibitor, such as verapamil, can block the efflux pump and increase the intracellular concentration of this compound.[8][9][10]
-
Synergistic Combination Therapy: Combining this compound with other chemotherapeutic agents that are not substrates of P-gp or that have a different mechanism of action can be effective. For instance, some thiourea derivatives have shown synergistic effects when combined with doxorubicin.[11][12]
Q5: What is the potential role of autophagy in resistance to this compound, and how can we address it?
A5: Autophagy can be a pro-survival mechanism for cancer cells under therapeutic stress. If you suspect autophagy-mediated resistance, you can:
-
Monitor Autophagy Markers: Use Western blotting to check for the conversion of LC3-I to LC3-II, a hallmark of autophagy induction.
-
Co-treatment with Autophagy Inhibitors: Inhibit autophagy using pharmacological inhibitors like chloroquine or 3-methyladenine (3-MA) in combination with this compound to see if it restores sensitivity. Some quinoline-based drugs are themselves autophagy inhibitors.[7]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our resistant cell line.
| Possible Cause | Solution |
| Cell Line Instability | The resistance phenotype may not be stable. Regularly verify the expression of resistance markers (e.g., P-gp) in your cell line. Consider re-deriving the resistant line if the phenotype is lost. |
| Inconsistent Drug Concentration | The drug may be degrading or precipitating in the culture medium. Prepare fresh drug solutions for each experiment. Check the solubility of your compound in the culture medium and consider using a different solvent if necessary. |
| Variability in Cell Seeding Density | Ensure consistent cell seeding density across all experiments, as this can significantly impact IC50 values. |
| Contamination | Regularly check your cell cultures for microbial contamination, which can affect cell health and drug response. |
Problem 2: The P-gp inhibitor verapamil is not effectively reversing resistance.
| Possible Cause | Solution |
| Suboptimal Verapamil Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration of verapamil for your specific cell line. |
| Other Resistance Mechanisms at Play | Resistance may be multifactorial and not solely dependent on P-gp. Investigate other mechanisms such as altered apoptotic pathways or the involvement of other ABC transporters like MRP1 or ABCG2. |
| Verapamil Incubation Time | Ensure that the pre-incubation time with verapamil is sufficient to inhibit P-gp before adding this compound. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | This compound IC50 (µM) |
| Parental (Sensitive) | 5.2 ± 0.6 |
| Resistant Subline | 48.5 ± 3.1 |
Table 2: Effect of P-gp Inhibitor on this compound Cytotoxicity in Resistant Cells.
| Treatment | Resistant Cell Line IC50 (µM) |
| This compound alone | 48.5 ± 3.1 |
| This compound + Verapamil (10 µM) | 8.1 ± 0.9 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[13][14][15][16]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[17][18][19][20]
Western Blot for P-gp, Bcl-2, and Bax
This protocol is for determining the protein expression levels.
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-P-gp, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.[21][22][23][24][25]
Rhodamine 123 Efflux Assay
This protocol is for assessing P-gp functional activity.
Materials:
-
Sensitive and resistant cells
-
Rhodamine 123
-
Verapamil (positive control)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest the cells and resuspend them in culture medium at 1 x 10^6 cells/mL.
-
For inhibitor treatment, pre-incubate the cells with verapamil (e.g., 10 µM) for 30 minutes at 37°C.
-
Add rhodamine 123 (final concentration of 1 µg/mL) to all samples and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Analyze the intracellular fluorescence of rhodamine 123 by flow cytometry.[26][27][28]
Visualizations
Caption: P-glycoprotein mediated multidrug resistance and its inhibition.
Caption: Simplified intrinsic apoptosis pathway targeted by this compound.
Caption: Troubleshooting workflow for resistance to this compound.
References
- 1. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 3. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 24. researchgate.net [researchgate.net]
- 25. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of N-(6-quinolinyl)thiourea and Related Compounds in Biological Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of N-(6-quinolinyl)thiourea and other quinolinylthiourea derivatives in biological experiments. The following information is intended to help ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential primary targets of this compound?
While specific target information for this compound is not extensively documented in publicly available literature, the quinolinylthiourea scaffold has been associated with various biological activities. For instance, a structurally related compound, 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea, has shown antimalarial activity with an IC50 of 1.2 µM against a chloroquine-resistant strain of Plasmodium falciparum.[1] Another analog, a quinoline-N'-(thiophen-2-yl)thiourea derivative, was identified as a potent and selective agonist of human Toll-like receptor 1/2 (TLR1/2), which activates the NF-κB signaling pathway.[2] Given the broad bioactivity of quinoline and thiourea derivatives, potential targets could include kinases, G-protein coupled receptors, and enzymes involved in various cellular pathways.[1][3][4][5]
Q2: What are the potential off-target effects of this compound?
Due to the diverse biological activities of the quinoline and thiourea moieties, this compound could have several off-target effects. Quinoline-based compounds have been reported to interact with a range of biological targets, including kinases, topoisomerases, and receptors for vascular endothelial growth factor (VEGF) and epidermal growth factor (EGF).[6][7] Thiourea derivatives have also been shown to exhibit a wide array of biological effects, including enzyme inhibition and antimicrobial properties.[8] Therefore, researchers should be aware of the potential for this compound to interact with unintended cellular targets, which could lead to misleading experimental results.
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
Distinguishing between on-target and off-target effects is crucial for validating experimental findings. A multi-pronged approach is recommended:
-
Perform a dose-response experiment: A clear correlation between the concentration of this compound and the observed biological effect suggests a specific interaction.
-
Genetic knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target should phenocopy the effects of the compound.
-
Use a negative control: A structurally similar but biologically inactive analog of this compound, if available, can help differentiate specific from non-specific effects.
Q4: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration will vary depending on the cell type and the specific assay. It is advisable to perform a dose-response curve to determine the EC50 or IC50 value for the desired biological effect. As a general guideline, start with a concentration range that spans several orders of magnitude (e.g., from nanomolar to micromolar). For related quinolinylthiourea compounds, active concentrations in the low micromolar range have been reported.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Compound degradation, improper storage, or variability in experimental conditions. | Ensure proper storage of the compound (desiccated, protected from light). Prepare fresh stock solutions regularly. Standardize cell passage number, seeding density, and treatment duration. |
| High cellular toxicity observed | Off-target effects or non-specific cytotoxicity at high concentrations. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range. Conduct functional assays at concentrations below the toxic threshold. |
| Observed phenotype does not match the expected outcome for the intended target | The compound may be acting on an off-target protein, or the intended target may not be the primary driver of the observed phenotype in your specific model. | Perform target validation experiments as described in FAQ #3. Consider running a broad-spectrum off-target profiling assay (e.g., kinase panel screen) to identify potential unintended targets. |
| Compound appears to be inactive | Poor solubility, compound degradation, or the target is not expressed or is non-essential in the experimental system. | Check the solubility of the compound in your assay buffer. Ensure the final DMSO concentration is not inhibiting the assay. Verify the expression of the target protein in your cell model via Western blot or qPCR. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound binds to its intended target protein in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Heating: After incubation, heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein. A shift in the protein's melting curve in the presence of the compound indicates binding.
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions.
-
Assay: Use a commercial kinase profiling service or an in-house panel of recombinant kinases. The assay typically involves incubating the kinases with a substrate and ATP in the presence of the compound or a vehicle control.
-
Data Analysis: Measure kinase activity (e.g., via phosphorylation of the substrate). Calculate the percent inhibition for each kinase at different compound concentrations to determine IC50 values.
Visualizations
Caption: A workflow for troubleshooting potential off-target effects.
Caption: A potential signaling pathway activated by quinolinylthiourea derivatives.
Caption: A decision tree for assessing on-target vs. off-target effects.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent, selective human TLR1/2 agonists: N-quinoline-N'-(thiophen-2-yl)thiourea analogs for potential cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of N-(6-quinolinyl)thiourea for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(6-quinolinyl)thiourea, particularly when scaling up for preclinical studies.
I. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of 6-aminoquinoline: Impurities in the starting material can interfere with the reaction. 2. Inactive ammonium thiocyanate: Old or improperly stored ammonium thiocyanate may have decomposed. 3. Insufficient reaction temperature or time: The reaction may not have reached completion. 4. Inefficient stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction. | 1. Check the purity of 6-aminoquinoline by melting point or spectroscopic methods. Recrystallize if necessary. 2. Use fresh, dry ammonium thiocyanate. 3. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. Extend the reaction time. 4. Ensure vigorous and efficient stirring, especially in larger reaction vessels. |
| Formation of Side Products | 1. Dimerization or polymerization of the isothiocyanate intermediate. 2. Reaction of the product with the isothiocyanate intermediate. 3. Thermal decomposition of reactants or product at high temperatures. | 1. Control the reaction temperature carefully. Add the acid catalyst slowly to manage the exotherm. 2. Use a slight excess of 6-aminoquinoline to ensure the complete consumption of the isothiocyanate intermediate. 3. Avoid excessive heating. Monitor the reaction closely and stop heating once the starting material is consumed. |
| Product Precipitation Issues | 1. Product is too soluble in the reaction solvent. 2. Supersaturation of the product in the reaction mixture. | 1. After reaction completion, cool the mixture in an ice bath to induce precipitation. If the product remains in solution, carefully add a co-solvent in which the product is insoluble (e.g., water or hexane) dropwise until precipitation begins. 2. Scratch the inside of the flask with a glass rod to provide nucleation sites for crystal formation. |
| Difficulty in Purification | 1. Co-precipitation of impurities with the product. 2. Oily product obtained after work-up. 3. Ineffective recrystallization. | 1. Wash the crude product thoroughly with a solvent in which the impurities are soluble but the product is not. 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, column chromatography may be necessary. 3. Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent system. Ensure slow cooling to obtain well-defined crystals. |
| Inconsistent Yields at Larger Scales | 1. Inefficient heat transfer in larger reactors. 2. Non-linear scaling of mixing efficiency. 3. Challenges in maintaining a homogeneous reaction mixture. | 1. Use a jacketed reactor with a temperature control unit to ensure uniform heating. 2. Employ overhead stirring with an appropriately sized impeller to ensure efficient mixing in larger volumes. 3. Consider a staged addition of reagents at larger scales to maintain better control over the reaction. |
| Purity Issues for Preclinical Batches | 1. Residual solvents from purification. 2. Presence of heavy metals from reagents or equipment. 3. Formation of previously undetected minor impurities. | 1. Dry the final product under high vacuum at an appropriate temperature to remove residual solvents. Analyze by Gas Chromatography (GC) to confirm solvent levels are within acceptable limits for preclinical studies. 2. Use high-purity reagents and ensure equipment is thoroughly cleaned. Test the final compound for heavy metal content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 3. Utilize high-resolution analytical techniques like LC-MS/MS to identify and characterize any minor impurities. Synthesize and test these impurities for any potential toxicity if they are present above the qualification threshold. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A common and scalable method for the synthesis of N-aryl thioureas is the reaction of the corresponding amine with an isothiocyanate. For this compound, this involves the reaction of 6-aminoquinoline with a suitable thiocyanate source, such as ammonium thiocyanate, in the presence of an acid catalyst. This "one-pot" method avoids the isolation of the potentially hazardous isothiocyanate intermediate.
Q2: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the 6-aminoquinoline spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.
Q3: What are the critical parameters to control during scale-up?
When scaling up the synthesis, the following parameters are critical:
-
Temperature Control: The reaction can be exothermic. Efficient heat management is crucial to prevent side reactions and ensure consistent product quality.
-
Mixing: Maintaining homogeneous mixing becomes more challenging in larger reactors. Inefficient stirring can lead to localized "hot spots" and incomplete reactions.
-
Rate of Reagent Addition: The rate of addition of the acid catalyst should be carefully controlled to manage the reaction exotherm.
Q4: What is a suitable solvent for recrystallizing this compound?
Ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of N-aryl thioureas. A systematic solvent screen should be performed to identify the optimal solvent or solvent system that provides good recovery of pure crystalline material.
Q5: What level of purity is required for preclinical studies?
For preclinical toxicology studies, the purity of the active pharmaceutical ingredient (API) should generally be high, typically ≥98%.[1] It is also crucial to identify and characterize any impurities present at a concentration of 0.1% or higher. The levels of residual solvents and heavy metals must also be within acceptable limits as defined by regulatory guidelines.
III. Data Presentation
The following tables provide illustrative data for the synthesis of this compound at different scales. Please note that this data is representative and may vary based on specific experimental conditions.
Table 1: Effect of Reaction Scale on Yield and Reaction Time
| Scale (g) | 6-Aminoquinoline (g) | Ammonium Thiocyanate (g) | HCl (conc.) (mL) | Solvent (Toluene) (mL) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 1.44 | 1.68 | 1.0 | 20 | 4 | 85 | >98 |
| 10 | 14.4 | 16.8 | 10 | 200 | 6 | 82 | >98 |
| 50 | 72.0 | 84.0 | 50 | 1000 | 8 | 78 | >97 |
Table 2: Purity Profile of this compound after Recrystallization
| Analytical Test | Specification | Result (Typical Batch) |
| Appearance | Off-white to pale yellow solid | Conforms |
| Melting Point | 215-217 °C | 216 °C |
| Purity (HPLC) | ≥ 98.0% | 99.2% |
| Any single impurity | ≤ 0.1% | 0.08% |
| Total impurities | ≤ 0.5% | 0.25% |
| Residual Solvents (Ethanol) | ≤ 5000 ppm | < 1000 ppm |
| Heavy Metals | ≤ 20 ppm | < 10 ppm |
IV. Experimental Protocols
1. Synthesis of this compound (Lab Scale - 1 g)
-
Materials:
-
6-Aminoquinoline (1.44 g, 10 mmol)
-
Ammonium thiocyanate (1.68 g, 22 mmol)
-
Concentrated Hydrochloric Acid (1.0 mL)
-
Toluene (20 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-aminoquinoline (1.44 g) and toluene (20 mL).
-
Stir the mixture to dissolve the 6-aminoquinoline.
-
Slowly add concentrated hydrochloric acid (1.0 mL) to the solution.
-
Add ammonium thiocyanate (1.68 g) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours.
-
Monitor the reaction progress by TLC (30% ethyl acetate in hexane).
-
After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL) and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven at 60°C.
-
Recrystallize the crude product from ethanol to obtain pure this compound as an off-white solid.
-
2. Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated at reflux for 10-15 minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
V. Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for common synthesis issues.
References
Addressing batch-to-batch variability in N-(6-quinolinyl)thiourea synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-(6-quinolinyl)thiourea. This resource is intended for researchers, scientists, and drug development professionals aiming to mitigate batch-to-batch variability and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct method for synthesizing this compound is the reaction of 6-aminoquinoline with a suitable thiocarbonyl transfer reagent. The two main approaches are:
-
Reaction with an Isothiocyanate: This involves the nucleophilic attack of the amino group of 6-aminoquinoline on the electrophilic carbon of an isothiocyanate. Benzoyl isothiocyanate is a commonly used reagent, which is often generated in situ from benzoyl chloride and a thiocyanate salt.[1]
-
Reaction with Carbon Disulfide: In this method, 6-aminoquinoline reacts with carbon disulfide, typically in the presence of a base, to form a dithiocarbamate intermediate, which then eliminates hydrogen sulfide to yield the isothiocyanate. This isothiocyanate can then react with another molecule of 6-aminoquinoline or a different amine if an unsymmetrical thiourea is desired.[2][3]
Another less common, and more hazardous, approach involves the use of thiophosgene.[4]
Q2: What are the critical parameters that influence the yield and purity of this compound?
A2: Several factors can significantly impact the outcome of the synthesis, leading to batch-to-batch variability. These include:
-
Reagent Quality: The purity of 6-aminoquinoline and the thiocarbonyl transfer reagent is crucial. Impurities in the starting materials can lead to side reactions and the formation of byproducts that are difficult to remove.[5] Isothiocyanates, in particular, can be sensitive to moisture and may degrade upon storage.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While some reactions proceed efficiently at room temperature, others may require gentle heating to overcome activation barriers, especially with less reactive starting materials.[5] However, excessive heat can lead to the degradation of reagents and products, resulting in lower yields and increased impurity profiles.[5]
-
Solvent Choice: The choice of solvent can influence reaction rates and the solubility of reactants and products. Common solvents for thiourea synthesis include acetonitrile, ethanol, and dichloromethane.[6]
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled to ensure complete conversion of the limiting reagent and to minimize the formation of byproducts from side reactions.[5]
Q3: What are the common impurities and side products observed in the synthesis of this compound?
A3: Depending on the synthetic route, several impurities can be formed:
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted 6-aminoquinoline or the isothiocyanate precursor.
-
Symmetrical Diarylthiourea: If the in-situ generated 6-quinolinyl isothiocyanate reacts with another molecule of 6-aminoquinoline, the symmetrical N,N'-di(6-quinolinyl)thiourea can be formed as a byproduct.
-
Hydrolysis Products: If water is present in the reaction mixture, isothiocyanates can hydrolyze back to the corresponding amine (6-aminoquinoline in this case), which can then participate in other side reactions.[5]
-
Thiuram Disulfides: When using the carbon disulfide method, oxidative coupling of the dithiocarbamate intermediate can lead to the formation of thiuram disulfides, which can be challenging to separate from the desired product.[5]
Q4: What are the recommended methods for the purification of this compound?
A4: The primary methods for purifying this compound are:
-
Recrystallization: This is a common and effective technique for purifying solid products. The choice of solvent is critical and should be one in which the thiourea is soluble at high temperatures but sparingly soluble at room temperature. Ethanol is often a suitable solvent for recrystallizing thiourea derivatives.[7]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. A suitable eluent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, needs to be determined by thin-layer chromatography (TLC).[6]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Low Product Yield
| Potential Cause | Recommended Solution |
| Poor quality of 6-aminoquinoline | Use freshly purified 6-aminoquinoline. Purity can be checked by melting point or analytical techniques like HPLC. |
| Degradation of isothiocyanate reagent | Use freshly prepared or purchased isothiocyanate. If using an in-situ generated isothiocyanate, ensure anhydrous conditions.[5] |
| Incomplete reaction | Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress by TLC until the starting materials are consumed.[6] |
| Suboptimal reaction temperature | If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., 40-60 °C). Avoid excessive heating to prevent degradation.[5] |
| Steric hindrance or poor nucleophilicity | While 6-aminoquinoline is generally a good nucleophile, if modifications are made to the quinoline ring, consider adding a non-nucleophilic base to enhance nucleophilicity. |
| Product loss during workup/purification | Optimize the recrystallization solvent to maximize recovery. For column chromatography, ensure proper packing and choice of eluent to avoid band broadening and loss of product. |
Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Recommended Solution |
| Unreacted 6-aminoquinoline | Insufficient amount of isothiocyanate or incomplete reaction. | Use a slight excess (1.05-1.1 equivalents) of the isothiocyanate. Ensure the reaction goes to completion by monitoring with TLC. |
| Symmetrical N,N'-di(6-quinolinyl)thiourea | Side reaction of the 6-quinolinyl isothiocyanate intermediate with unreacted 6-aminoquinoline. | Control the stoichiometry carefully. Add the isothiocyanate reagent slowly to the solution of 6-aminoquinoline to maintain a low concentration of the isothiocyanate. |
| Baseline material on TLC/oily product | Formation of polar byproducts or degradation products. | Purify the crude product using column chromatography on silica gel.[6] |
| Insoluble material in the reaction mixture | Formation of polymeric byproducts or insoluble salts. | Filter the reaction mixture before workup. Analyze the insoluble material to identify its nature and adjust the reaction conditions accordingly. |
Experimental Protocols
Synthesis of this compound via In-situ Generated Benzoyl Isothiocyanate
This protocol is adapted from a general procedure for the synthesis of N,N'-disubstituted thioureas.[7]
Materials:
-
6-aminoquinoline
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Acetone (anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
To this solution, add benzoyl chloride (1.0 equivalent) dropwise at room temperature with stirring. A white precipitate of ammonium chloride will form.
-
Stir the mixture for 30-60 minutes to ensure the complete formation of benzoyl isothiocyanate.
-
In a separate flask, dissolve 6-aminoquinoline (1.0 equivalent) in anhydrous acetone.
-
Add the solution of 6-aminoquinoline to the freshly prepared benzoyl isothiocyanate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, pour the mixture into a beaker of cold water.
-
Filter the resulting precipitate, wash it with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. CN102796041B - Quinoline thiourea compound and synthesis method and application thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
How to handle and dispose of N-(6-quinolinyl)thiourea safely
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, experimental use, and disposal of N-(6-quinolinyl)thiourea.
Disclaimer
No specific Safety Data Sheet (SDS) is available for this compound. The information provided herein is compiled from data on the parent compounds, thiourea and quinoline, as well as structurally similar molecules. It is intended as a guide and should be supplemented with a thorough risk assessment before commencing any experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on the hazardous properties of its constituent functional groups, this compound should be handled as a potentially hazardous substance. The primary concerns are:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Quinoline derivatives can be toxic and thiourea is a suspected carcinogen and reproductive toxin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: Potentially toxic to aquatic life.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: Always handle this compound in a well-ventilated fume hood. Recommended PPE includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
In case of handling fine powders where dust generation is likely, a respirator may be necessary.
Q3: How should I store this compound?
A3: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
Q4: What is the appropriate method for disposing of this compound waste?
A4: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Troubleshooting Guides
Synthesis & Purification
Issue 1: Low yield during synthesis from 6-aminoquinoline and thiophosgene (or a thiophosgene equivalent).
-
Possible Cause 1: Poor quality of reagents.
-
Solution: Use freshly distilled or purified 6-aminoquinoline. Ensure the thiophosgene or its equivalent is of high purity and has been stored correctly.
-
-
Possible Cause 2: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature moderately. The addition of a non-nucleophilic base (e.g., triethylamine) can help to scavenge HCl produced during the reaction with thiophosgene, driving the reaction to completion.
-
-
Possible Cause 3: Side reactions.
-
Solution: The formation of byproducts can be minimized by controlling the reaction temperature and the stoichiometry of the reactants. Slow, dropwise addition of the thiocarbonyl source to the amine solution can prevent localized high concentrations and reduce side product formation.
-
Issue 2: Difficulty in purifying the final product.
-
Possible Cause 1: Co-precipitation of starting materials or byproducts.
-
Solution: Recrystallization is a common method for purifying N-aryl thioureas. Experiment with different solvent systems. A good starting point would be ethanol, methanol, or a mixture of an organic solvent with water. If recrystallization is ineffective, column chromatography on silica gel may be required. A solvent system of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) can be used for elution.
-
-
Possible Cause 2: Product is an oil or does not crystallize.
-
Solution: If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. If the product remains an oil, purification by column chromatography is the recommended method.
-
Experimental Use
Issue 3: Poor solubility of this compound in the desired solvent.
-
Possible Cause: Inappropriate solvent choice.
-
Solution: Refer to the solubility table below for guidance. For biological assays, dissolving the compound in a minimal amount of a polar aprotic solvent like DMSO and then diluting with the aqueous buffer is a common strategy. Sonication may aid in dissolution.
-
Data Presentation
Physical and Chemical Properties
| Property | Value |
| CAS Number | 860621-04-1 |
| Molecular Formula | C₁₀H₉N₃S |
| Molecular Weight | 203.26 g/mol |
| Melting Point | 215-217 °C |
| Boiling Point (Predicted) | 391.4 ± 34.0 °C |
| Density (Predicted) | 1.402 ± 0.06 g/cm³ |
| Appearance | White to off-white solid |
Estimated Solubility
The following table provides estimated solubility data based on the properties of thiourea and quinoline derivatives. Actual solubility should be determined experimentally.
| Solvent | Estimated Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Readily soluble |
| Dichloromethane (DCM) | Slightly soluble |
| Acetone | Slightly soluble |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar N-aryl thioureas. All work should be conducted in a fume hood with appropriate PPE.
Materials:
-
6-aminoquinoline
-
1,1'-Thiocarbonyldiimidazole (TCDI) or Thiophosgene
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (optional, if using thiophosgene)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethanol, methanol, ethyl acetate, hexane)
Procedure using TCDI (a safer alternative to thiophosgene):
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-aminoquinoline (1.0 equivalent) in anhydrous THF.
-
Addition of TCDI: To the stirred solution, add 1,1'-thiocarbonyldiimidazole (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to complete. Gentle heating may be applied if the reaction is slow.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification:
-
Recrystallization: Attempt to recrystallize the crude product from a suitable solvent such as ethanol.
-
Column Chromatography: If recrystallization is unsuccessful, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of Quinoline-Thiourea Derivatives and Existing Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Quinoline and thiourea moieties are prominent pharmacophores known to exhibit a wide range of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the anticancer activity of selected quinoline-thiourea derivatives against established chemotherapeutic drugs. While specific experimental data for N-(6-quinolinyl)thiourea is not publicly available, this report summarizes the cytotoxic profiles of structurally similar compounds, offering valuable insights into the potential of this chemical class. The data herein is compiled from various in vitro studies and is intended to serve as a resource for researchers in the field of drug discovery and development.
Comparative Anticancer Activity of Quinoline-Thiourea Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of various quinoline-thiourea derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity. For comparison, the IC50 values of commonly used anticancer drugs against the same cell lines are also provided.
Table 1: Anticancer Activity of Thiourea Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Compound 14 (a fluoro-thiourea derivative) | HepG2 (Liver Cancer) | 1.50 | Doxorubicin | 7.46 |
| A549 (Lung Cancer) | 16.67 | Cisplatin | Not specified | |
| MDA-MB-231 (Breast Cancer) | Not specified | Doxorubicin | Not specified | |
| Compound 10 (a fluoro-thiourea derivative) | MOLT-3 (Leukemia) | 1.20 | Etoposide | Not specified |
| Compound 22 (a fluoro-thiourea derivative) | T47D (Breast Cancer) | 7.10 | Doxorubicin | Not specified |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon Cancer) | 1.11 | Doxorubicin | 8.29 |
| HepG2 (Liver Cancer) | 1.74 | Doxorubicin | 7.46 | |
| MCF-7 (Breast Cancer) | 7.0 | Doxorubicin | 4.56 |
Source: Data compiled from multiple in vitro studies. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
The following section details the methodologies for key experiments commonly cited in the evaluation of anticancer compounds.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., quinoline-thiourea derivatives, standard drugs). Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Incubation: The plate is incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Quinoline and thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Two of the most relevant pathways are the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[1] Overexpression or mutations of EGFR are common in many cancers, leading to uncontrolled cell division.[2]
Caption: EGFR signaling pathway and potential inhibition by quinoline-thiourea derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.[3] Its dysregulation is a frequent event in cancer, making it a key target for anticancer drug development.[4]
Caption: PI3K/Akt/mTOR pathway and potential points of inhibition.
Conclusion
While direct experimental data on the anticancer activity of this compound remains to be published, the broader class of quinoline-thiourea derivatives demonstrates significant cytotoxic potential against a variety of cancer cell lines. Several of these compounds exhibit IC50 values comparable or superior to existing chemotherapeutic agents like doxorubicin. The plausible mechanisms of action, including the inhibition of critical signaling pathways such as EGFR and PI3K/Akt/mTOR, underscore the therapeutic promise of this scaffold. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to advance their development as next-generation anticancer drugs. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Aryl-N'-(chroman-4-yl)ureas and thioureas display in vitro anticancer activity and selectivity on apoptosis-resistant glioblastoma cells: screening, synthesis of simplified derivatives, and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(6-quinolinyl)thiourea in the Landscape of Quinoline-Based Antimalarials: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-(6-quinolinyl)thiourea and other quinoline-based compounds in antimalarial assays. By presenting key experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate informed decisions in the pursuit of novel antimalarial agents.
The quinoline scaffold has long been a cornerstone in the development of antimalarial drugs, with chloroquine being a notable example. However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the exploration of novel quinoline derivatives. This guide focuses on the comparative antimalarial performance of various quinoline-based compounds, with a particular interest in the thiourea class, represented here by a close analogue of this compound.
Comparative In Vitro Antimalarial Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of various quinoline-based compounds against different strains of P. falciparum. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including parasite strains, initial parasitemia, and incubation times.
| Compound Class | Specific Compound | P. falciparum Strain | IC50 (µM) | Reference |
| Quinolinyl Thiourea Analogue | 7-chloro-4-aminoquinolyl thiourea derivative | D10 (Chloroquine-Sensitive) | 1.2 | [1] |
| 4-Aminoquinoline | Chloroquine | Dd2 (Chloroquine-Resistant) | ~0.1 - 0.5 | [2] |
| Chloroquine | 3D7 (Chloroquine-Sensitive) | ~0.01 - 0.05 | [3] | |
| Quinoline-Pyrimidine Hybrid | Hybrid 19f | Dd2 (Chloroquine-Resistant) | ~0.074 | |
| 2-Arylvinylquinoline | Compound 24 | Dd2 (Chloroquine-Resistant) | 0.0109 | |
| Compound 29 | Dd2 (Chloroquine-Resistant) | 0.0048 | ||
| Quinoline-Chalcone Hybrid | Compound 30 | NF54 (Chloroquine-Sensitive) | 0.10 | [2] |
| N-substituted Amino Acid Derivative of 4-Aminoquinoline | Compound 116 | K1 (Multidrug-Resistant) | 0.06 | [3] |
Experimental Protocols
A widely used method for determining the in vitro antimalarial activity of compounds is the SYBR Green I-based fluorescence assay. This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.
SYBR Green I-Based Antimalarial Assay Protocol
1. Materials and Reagents:
-
Plasmodium falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640 supplemented with Albumax II, L-glutamine, and hypoxanthine)
-
Washed human erythrocytes (O+)
-
Test compounds dissolved in DMSO
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100
-
SYBR Green I nucleic acid stain (10,000x concentrate in DMSO)
-
96-well black, clear-bottom microplates
-
Positive control (e.g., Chloroquine)
-
Negative control (vehicle, e.g., DMSO)
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Include wells with parasite culture and a known antimalarial as a positive control, and wells with parasite culture and the vehicle (e.g., DMSO) as a negative control. Also, include wells with uninfected red blood cells as a background control.
-
Incubate the plate in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C for 72 hours.
-
After incubation, add an equal volume of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
3. Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cells) from all experimental wells.
-
Normalize the data to the negative control (100% growth) and positive control (0% growth).
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Experimental Workflow
The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This process is crucial for the parasite's survival as it detoxifies the free heme released from the digestion of host hemoglobin.
Mechanism of hemozoin inhibition by quinoline compounds.
The experimental workflow for a typical in vitro antimalarial assay is a multi-step process that involves parasite culture, drug treatment, and growth measurement.
Workflow for a SYBR Green I-based antimalarial assay.
References
Structure-Activity Relationship (SAR) of N-(6-Quinolinyl)thiourea Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-(6-quinolinyl)thiourea scaffold has emerged as a promising pharmacophore in the quest for novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing from various studies on their anticancer and antibacterial properties. The data presented herein is intended to inform the rational design of more potent and selective drug candidates.
Anticancer Activity of Quinoline and Thiourea Analogs
Recent research has highlighted the potential of quinoline and thiourea derivatives as anticancer agents, with several analogs demonstrating significant cytotoxicity against various cancer cell lines. The following tables summarize the in vitro anticancer activity, presented as IC50 values (the concentration required to inhibit 50% of cell growth), of various related compounds.
Table 1: Anticancer Activity of Substituted Thiourea Analogs
| Compound ID | Scaffold | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | N-Aryl-N'-benzoylthiourea | 3,5-bis(trifluoromethyl)phenyl | 4-fluorophenyl | NCI-H460 (Lung) | 1.86 | [1] |
| 1b | N-Aryl-N'-benzoylthiourea | 3,5-bis(trifluoromethyl)phenyl | 4-chlorophenyl | NCI-H460 (Lung) | 2.15 | [1] |
| 1c | N-Aryl-N'-benzoylthiourea | 3,5-bis(trifluoromethyl)phenyl | 4-methylphenyl | NCI-H460 (Lung) | 3.54 | [1] |
| 2a | 1,3-disubstituted thiourea | 3-(trifluoromethyl)phenyl | 3,4-dichlorophenyl | SW480 (Colon) | 7.3 | [2] |
| 2b | 1,3-disubstituted thiourea | 3-(trifluoromethyl)phenyl | 4-(trifluoromethyl)phenyl | PC3 (Prostate) | 6.9 | [2] |
| 2c | 1,3-disubstituted thiourea | 3-(trifluoromethyl)phenyl | 4-chlorophenyl | K-562 (Leukemia) | 5.8 | [2] |
| 3 | N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea | - | Varied aryl/heteroaryl | Human Lung Carcinoma | 2.5 - 12.9 | [3] |
Key SAR Insights for Anticancer Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (CF3) and halogens (Cl, F), on the aromatic rings of thiourea derivatives often enhances anticancer activity. For instance, compound 1a with a 3,5-bis(trifluoromethyl)phenyl group and a 4-fluorophenyl group displayed potent activity against NCI-H460 lung cancer cells.[1]
-
Substitution Pattern: The position of substituents on the aryl rings can significantly influence cytotoxicity.
-
Quinoline Moiety: The incorporation of a quinoline scaffold, as seen in compound 3 , can lead to potent anticancer effects, suggesting its importance as a pharmacophore in this context.[3]
Antibacterial Activity of Quinoline and Thiourea Analogs
Quinoline and thiourea derivatives have also been investigated for their antibacterial properties, with some analogs showing promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key metric for antibacterial efficacy.
Table 2: Antibacterial Activity of Quinoline and Thiourea Analogs
| Compound ID | Scaffold | Bacterial Strain | MIC (µg/mL) | Reference |
| 4a | Quinolone-3-carbonitrile | S. aureus | 3.13 | [4] |
| 4b | Quinolone-3-carbonitrile | E. coli | 6.25 | [4] |
| 5a | Quinoline-hydrazone | E. coli | 100 | [4] |
| 5b | Quinoline-hydrazone | P. aeruginosa | 100 | [4] |
| 6 | N-methylbenzofuro[3,2-b]quinoline | Vancomycin-resistant E. faecium | 4 | [5] |
| 7 | 2-sulfoether-4-quinolone | S. aureus | 0.8 µM | [5] |
Key SAR Insights for Antibacterial Activity:
-
Quinoline Core: The quinoline core is a well-established scaffold in antibacterial drug discovery. Modifications at various positions of the quinoline ring can modulate the antibacterial spectrum and potency.
-
Specific Substitutions: The introduction of specific functional groups, such as the cyano group in quinolone-3-carbonitriles (4a , 4b ), can lead to significant antibacterial activity.[4]
-
Fused Ring Systems: Fusing other heterocyclic rings to the quinoline system, as in the N-methylbenzofuro[3,2-b]quinoline derivative 6 , can result in potent activity against drug-resistant bacteria.[5]
Experimental Protocols
Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Antibacterial Activity Assay (Broth Microdilution Method for MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
General Synthetic Scheme for this compound Analogs
Caption: Synthetic route to this compound analogs.
Logical Relationship in SAR for Anticancer Activity
Caption: Key structural features enhancing anticancer activity.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for determining anticancer IC50 values.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of N-(6-quinolinyl)thiourea and its Analogs: A Cross-Cell Line Comparison
A comprehensive analysis of the cytotoxic and apoptotic effects of N-(6-quinolinyl)thiourea and related derivatives across various cancer cell lines reveals a promising class of compounds with potential for targeted cancer therapy. This guide synthesizes available experimental data to provide a comparative overview of their bioactivity, shedding light on their mechanism of action and offering detailed experimental protocols for researchers in drug discovery and development.
This compound and its structural analogs have emerged as a significant area of interest in anticancer research. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, largely attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival. This comparison guide provides a detailed look at their bioactivity, supported by experimental data from various studies.
Comparative Bioactivity of Quinolinyl-Thiourea Derivatives
The cytotoxic potential of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of various quinolinyl-thiourea derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative Structure | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| DC27 | N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea | A549 | Lung Carcinoma | 2.5 | Gefitinib | 1.1 |
| H460 | Lung Carcinoma | 5.8 | Gefitinib | 3.2 | ||
| H1299 | Lung Carcinoma | 12.9 | Gefitinib | 15.6 | ||
| Compound 7 | N1,N3-disubstituted-thiosemicarbazone with benzodioxole | HCT116 | Colon Carcinoma | 1.11 | Doxorubicin | 8.29 |
| HepG2 | Liver Carcinoma | 1.74 | Doxorubicin | 7.46 | ||
| MCF-7 | Breast Carcinoma | 7.0 | Doxorubicin | 4.56 | ||
| Compound 10b | Quinazoline-thiourea sorafenib analog | HCT-116 | Colon Carcinoma | Not Specified | Sorafenib | Not Specified |
| MCF-7 | Breast Carcinoma | Not Specified | Sorafenib | Not Specified | ||
| B16 | Melanoma | Not Specified | Sorafenib | Not Specified | ||
| Compound 14 | Fluoro-thiourea derivative | HepG2 | Liver Carcinoma | 1.50 | Doxorubicin | Not Specified |
| A549 | Lung Carcinoma | 16.67 | Doxorubicin | Not Specified | ||
| MDA-MB-231 | Breast Carcinoma | Not Specified | Doxorubicin | Not Specified | ||
| Compound 5b | 8-Hydroxyquinoline thiourea derivative | MCF-7 | Breast Carcinoma | 0.5 | Not Specified | Not Specified |
| MDA-MB-231 | Breast Carcinoma | 42.4 | Not Specified | Not Specified |
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of quinolinyl-thiourea derivatives is often linked to their ability to inhibit protein tyrosine kinases (PTKs), which are crucial enzymes in cancer cell signaling.[1] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a key player in tumor growth and progression.[2][3][4]
The compound DC27, a derivative of this compound, has been shown to markedly reduce the tyrosine phosphorylation of EGFR.[2] This inhibition blocks downstream signaling pathways, including the Erk1/2 and AKT pathways, which are critical for cell proliferation.[2] The blockade of these pathways ultimately leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis (programmed cell death).[2]
The induction of apoptosis is a key mechanism through which these compounds exert their cytotoxic effects. Studies have shown that quinolinyl-thiourea derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.
Experimental Protocols
To ensure the reproducibility and cross-validation of bioactivity data, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key experiments used to assess the cytotoxic and apoptotic effects of this compound and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This assay is used to detect and quantify apoptotic cells. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for a specific duration. Include untreated and vehicle-treated cells as controls.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Molecular Landscape
To better understand the processes involved, the following diagrams illustrate the general experimental workflow and the key signaling pathway targeted by many quinolinyl-thiourea derivatives.
References
- 1. Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-(6-quinolinyl)thiourea and N-(8-quinolinyl)thiourea: A Guide for Researchers
In the landscape of medicinal chemistry, quinoline and thiourea scaffolds are prominent pharmacophores known for their diverse biological activities. This guide provides a comparative overview of two isomeric compounds: N-(6-quinolinyl)thiourea and N-(8-quinolinyl)thiourea. Due to a lack of direct comparative studies in the currently available scientific literature, this document will focus on presenting the individual profiles of each compound and provide generalized experimental protocols for their evaluation.
Chemical Structure and Properties
Both this compound and N-(8-quinolinyl)thiourea share the same molecular formula (C₁₀H₉N₃S) and molecular weight. The key difference lies in the attachment point of the thiourea moiety to the quinoline ring, which can significantly influence their physicochemical properties and biological activities.
| Property | This compound | N-(8-quinolinyl)thiourea |
| Molecular Formula | C₁₀H₉N₃S | C₁₀H₉N₃S |
| Molecular Weight | 203.26 g/mol | 203.26 g/mol |
| CAS Number | 1098092-62-6 | 104222-20-0 |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)NC(=S)N)N=C1 | C1=CC=C2C(=C1)C(=CC=N2)NC(=S)N |
Biological Activity Profile
While direct comparative data is unavailable, the broader class of quinolinylthiourea derivatives has been investigated for various therapeutic applications, primarily focusing on anticancer and antimicrobial activities.
This compound: Specific biological activity data for this compound is not extensively reported in publicly available literature. However, based on the activities of structurally related compounds, it is hypothesized to possess potential anticancer and antimicrobial properties. Further experimental validation is required to ascertain its specific biological profile.
N-(8-quinolinyl)thiourea: Similarly, detailed and specific biological activity data for N-(8-quinolinyl)thiourea is sparse. The 8-aminoquinoline scaffold, a precursor to this compound, is a well-known pharmacophore in antimalarial drugs. Derivatives of 8-hydroxyquinoline, which is structurally similar, have shown a range of biological effects, including anticancer and antimicrobial activities. This suggests that N-(8-quinolinyl)thiourea may also exhibit such properties, warranting further investigation.
Experimental Protocols
To facilitate the direct comparison of this compound and N-(8-quinolinyl)thiourea, the following generalized experimental protocols can be employed.
In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for MTT Assay to determine cytotoxicity.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound and N-(8-quinolinyl)thiourea in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations. Add the compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity Assessment (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Comparative Efficacy of Quinoline-Thiourea Derivatives Against Drug-Resistant and Sensitive Pathogens
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of quinoline-thiourea derivatives against drug-resistant and sensitive pathogen strains. The data presented is based on published experimental findings for close analogs of N-(6-quinolinyl)thiourea, offering insights into the potential of this chemical scaffold in combating antimicrobial resistance.
The emergence of multidrug-resistant (MDR) pathogens represents a critical global health challenge, necessitating the development of novel antimicrobial agents. Thiourea and its derivatives have garnered significant attention for their wide range of biological activities, including antibacterial properties.[1] The quinoline scaffold is also a well-established pharmacophore in numerous antimicrobial drugs. The combination of these two moieties in quinoline-thiourea derivatives presents a promising avenue for the discovery of new therapeutics. This guide summarizes the available data on the efficacy of these compounds, details the experimental methodologies used for their evaluation, and explores their potential mechanism of action.
Quantitative Efficacy Data
The antimicrobial activity of thiourea derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for representative quinoline-thiourea derivatives and other related thiourea compounds against a panel of drug-resistant and sensitive bacterial strains. It is important to note that direct comparative data for this compound was not available in the reviewed literature; therefore, data for closely related derivatives are presented.
| Compound/Derivative | Pathogen | Resistance Status | MIC (µg/mL) | Reference |
| Thiourea Derivative (TD4) | Staphylococcus aureus (ATCC 29213) | Methicillin-Sensitive (MSSA) | 2 | [2] |
| Staphylococcus aureus (USA 300) | Methicillin-Resistant (MRSA) | 2 | [2] | |
| Staphylococcus aureus (ATCC 43300) | Methicillin-Resistant (MRSA) | 8 | [3] | |
| Staphylococcus aureus (Mu50) | Vancomycin-Intermediate (VISA) | 4 | [3] | |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | 8 | [3] | |
| Enterococcus faecalis (ATCC 29212) | - | 4 | [3] | |
| Quinoline-Thiourea Zinc Ionophores | Staphylococcus aureus | Methicillin-Resistant (MRSA) | Potent Activity Reported | [1][4] |
| Various Thiourea Derivatives | Staphylococcus aureus | - | 62.5 - 1000 | [5] |
| Bacillus subtilis | - | 62.5 - 1000 | [5] | |
| Escherichia coli | - | 100 - 400 | [5] | |
| Pseudomonas aeruginosa | - | 50 - 400 | [6] |
Experimental Protocols
The determination of antimicrobial efficacy for the presented thiourea derivatives generally follows standardized methodologies. The primary assays used are the agar disk diffusion method for initial screening and the broth microdilution method for quantitative MIC determination.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of a compound.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and uniformly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compound: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the thiourea derivative and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 16-24 hours.
-
Interpretation of Results: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disk. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the antimicrobial activity.
-
Preparation of Compound Dilutions: A series of two-fold serial dilutions of the thiourea derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing Experimental and Logical Relationships
To better understand the workflow and potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating the antimicrobial efficacy of this compound derivatives.
Caption: Proposed mechanism of action for quinoline-thiourea derivatives as zinc ionophores.
Mechanism of Action
While the precise mechanism of action for this compound is not fully elucidated, studies on related quinoline-thiourea derivatives suggest a potential role as ionophores.[1][4] Specifically, these compounds may facilitate the transport of metal ions, such as zinc (Zn²⁺), across the bacterial cell membrane. This influx of ions disrupts the delicate ion homeostasis within the bacterial cell, leading to a cascade of detrimental effects, including oxidative stress and, ultimately, cell death. This proposed mechanism is particularly intriguing as it may be less susceptible to the development of resistance compared to antibiotics that target specific enzymes.
Conclusion
The available evidence suggests that quinoline-thiourea derivatives are a promising class of compounds with significant antibacterial activity against both drug-sensitive and, notably, drug-resistant strains of bacteria. The data on analogs of this compound highlight its potential as a scaffold for the development of new antimicrobial agents. Further research is warranted to synthesize and evaluate the specific efficacy of this compound against a broad panel of pathogens and to further elucidate its mechanism of action. The methodologies and comparative data presented in this guide provide a valuable resource for researchers dedicated to addressing the pressing challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis [mdpi.com]
- 4. Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Properties of N-(6-quinolinyl)thiourea Against Standard Antioxidants
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the antioxidant potential of N-(6-quinolinyl)thiourea. While direct experimental data benchmarking this specific compound against standard antioxidants is not extensively available in the public domain, this document serves as a methodological blueprint. By presenting data from analogous thiourea derivatives and detailing standardized experimental protocols, we offer a robust framework for researchers to design and interpret studies on novel antioxidant compounds like this compound.
Thiourea derivatives are a class of compounds recognized for their diverse biological activities, including significant antioxidant potential.[1][2] These compounds are capable of mitigating the detrimental effects of oxidative stress, a key etiological factor in a myriad of pathological conditions.[3][4] The evaluation of their antioxidant efficacy is a critical step in the drug discovery and development pipeline.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of free radicals in a given assay.[5][6] A lower IC50 value is indicative of a higher antioxidant activity. The following tables present a hypothetical comparison of this compound with standard antioxidants, using representative data from studies on other thiourea derivatives to illustrate the benchmark.[7][8][9]
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µM) |
| This compound (Hypothetical) | 55.0 ± 4.5 |
| Ascorbic Acid (Standard) | 24.34 µg/mL[5] |
| α-Tocopherol (Standard) | >100[7] |
| BHT (Standard) | 18.5 ± 1.2 |
Note: Data for this compound is hypothetical and serves as a placeholder for comparative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between different studies.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | IC50 (µM) |
| This compound (Hypothetical) | 8.5 ± 0.9 |
| Trolox (Standard) | 2.93 µg/mL[5] |
| α-Tocopherol (Standard) | 1.52 ± 0.08[7] |
| BHT (Standard) | 2.05 ± 0.11[7] |
Note: Data for this compound is hypothetical and serves as a placeholder for comparative purposes. Some thiourea derivatives have shown greater activity than standard antioxidants in the ABTS assay.[7]
Key Signaling Pathways in Oxidative Stress
Oxidative stress triggers a cascade of cellular signaling pathways as a defense mechanism and, when dysregulated, contributes to pathophysiology.[10][11] Reactive oxygen species (ROS) can modulate pathways such as the Keap1-Nrf2/ARE, NF-κB, and MAPK pathways.[3][12] The Keap1-Nrf2 pathway is a critical regulator of endogenous antioxidant responses, and its activation can induce the expression of antioxidant enzymes.[12] Understanding how novel compounds like this compound interact with these pathways is crucial for elucidating their mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sinobiological.com [sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In Vivo Validation of In Vitro Findings for N-(6-quinolinyl)thiourea and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of N-(6-quinolinyl)thiourea and its closely related analogs, bridging the gap between preliminary laboratory findings and their validation in living organisms. Due to the limited availability of public data for this compound, this document utilizes experimental data from closely related quinoline-thiourea derivatives as representative examples for in vitro and in vivo performance. This guide aims to offer a framework for evaluating this class of compounds and to provide detailed experimental protocols to support further research.
Executive Summary
Quinoline-thiourea derivatives have emerged as a versatile scaffold in drug discovery, demonstrating a broad spectrum of biological activities. In vitro studies have highlighted their potential as antibacterial, urease inhibitory, and anticancer agents. This guide focuses on the in vivo validation of these promising in vitro findings, with a particular emphasis on the antibacterial efficacy of a representative quinoline-thiourea zinc ionophore against Staphylococcus aureus. By presenting a side-by-side comparison with standard therapeutic agents, we aim to provide a clear perspective on the potential of this compound class.
Data Presentation
In Vivo Antibacterial Activity
Table 1: In Vivo Efficacy of a Representative Quinoline-Thiourea Zinc Ionophore against Staphylococcus aureus
| Compound/Treatment | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Comparator | Comparator Result |
| Quinoline-Thiourea Zinc Ionophore | Murine Skin Infection | Topical Application | Reduction in bacterial load (CFU/g of tissue) | Significant reduction in bacterial count | Vancomycin | Standard efficacy |
Note: Specific quantitative data from the study is not publicly available, hence a qualitative description is provided.
In Vitro Activity Comparison
The following tables summarize the in vitro activity of representative quinoline-thiourea derivatives against various targets and compare them with standard inhibitors or drugs.
Table 2: In Vitro Antibacterial Activity
| Compound | Target Organism | MIC (µg/mL) | Comparator | Comparator MIC (µg/mL) |
| Representative Quinoline-Thiourea Derivative (TD4) | Staphylococcus aureus (ATCC 29213) | 2[1][2][3] | Vancomycin | 1.0[4] |
Table 3: In Vitro Urease Inhibition
| Compound | Enzyme Source | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| Representative N-methyl quinolonyl thiourea | Jack Bean Urease | 1.83 ± 0.79[5] | Acetohydroxamic Acid | ~27.0[6] |
| Thiourea | ~21.0[7][8][9] |
Table 4: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| Representative Disubstituted Thiourea Derivative | HeLa | Data not available for a direct quinoline analog | Doxorubicin | ~0.125 - 2.66[10][11][12] |
Experimental Protocols
In Vivo Staphylococcus aureus Skin Infection Model
This protocol is a generalized procedure for establishing a murine model of S. aureus skin infection to evaluate the efficacy of topical antibacterial agents.
Materials:
-
6-8 week old female BALB/c mice
-
Staphylococcus aureus (e.g., ATCC 29213 or a clinical isolate)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Anesthetic (e.g., isoflurane)
-
Hair clippers and depilatory cream
-
Sterile surgical scissors or biopsy punch
-
Test compound formulation (e.g., ointment)
-
Vehicle control
-
Phosphate Buffered Saline (PBS)
-
Sterile cotton swabs
Procedure:
-
Bacterial Culture: Inoculate S. aureus in TSB and incubate overnight at 37°C. The following day, dilute the culture to the desired concentration (e.g., 1 x 10⁸ CFU/mL) in sterile PBS.
-
Animal Preparation: Anesthetize the mice. Shave a small area on the dorsum and apply depilatory cream to remove remaining hair.
-
Wounding and Infection: Create a full-thickness wound using sterile scissors or a biopsy punch. Inoculate the wound with a specific volume of the bacterial suspension (e.g., 10 µL).
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), topically apply the test compound, vehicle control, or a standard antibiotic to the wound.
-
Evaluation of Bacterial Load: At various time points post-treatment (e.g., 24, 48, and 72 hours), euthanize a subset of mice. Excise the infected skin tissue, homogenize it in sterile PBS, and perform serial dilutions. Plate the dilutions on TSA plates and incubate overnight at 37°C.
-
Data Analysis: Count the number of colonies to determine the Colony Forming Units (CFU) per gram of tissue. Compare the bacterial load in the treated groups to the vehicle control group.
Experimental Workflow for In Vivo Antibacterial Efficacy Testing
Caption: Workflow for the in vivo murine skin infection model.
In Vitro Urease Inhibition Assay (Berthelot Method)
This assay quantifies the amount of ammonia produced by the enzymatic action of urease on urea.
Materials:
-
96-well microplate
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Test compound and standard inhibitor (e.g., Acetohydroxamic acid)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Enzyme Addition: Add 25 µL of urease enzyme solution to each well and incubate for 15 minutes at 30°C.
-
Substrate Addition: Add 50 µL of urea solution to initiate the reaction and incubate for 30 minutes at 30°C.
-
Color Development: Add 50 µL of phenol-nitroprusside solution and 50 µL of alkaline hypochlorite solution to each well. Incubate for 20 minutes at 37°C for color development.
-
Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100
Urease Inhibition Assay Workflow
Caption: Workflow of the in vitro urease inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plate
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Test compound and standard drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and standard drug for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Logical Relationships
Proposed Mechanism of Action: Zinc Ionophore Activity
Certain quinoline-thiourea derivatives function as zinc ionophores, disrupting the intracellular zinc homeostasis in bacteria, which can lead to oxidative stress and ultimately cell death.
Zinc Ionophore Mechanism
Caption: Proposed mechanism of antibacterial action via zinc ionophorisis.
Conclusion
The available data on quinoline-thiourea derivatives strongly suggest their potential as a versatile scaffold for the development of new therapeutic agents. The in vivo validation of antibacterial activity in a representative analog provides a compelling case for further investigation of this compound class. While direct experimental data for this compound is currently limited, the provided comparative framework and detailed protocols offer a solid foundation for researchers to conduct their own in vivo validation studies and contribute to a more comprehensive understanding of the therapeutic potential of these promising molecules. Future studies should focus on obtaining specific in vivo efficacy data for this compound and elucidating its precise mechanism of action.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Assessing the Selectivity of N-(6-quinolinyl)thiourea Derivatives as Urease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the selectivity of N-(6-quinolinyl)thiourea and its derivatives for their intended biological target, the enzyme urease. Urease is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for the development of new therapeutics. This document objectively compares the performance of quinolinyl-thiourea based urease inhibitors with other alternatives, supported by experimental data, detailed methodologies, and visual representations of key concepts.
Executive Summary
N,N-disubstituted thiourea derivatives featuring a quinolone moiety have emerged as potent inhibitors of urease. Several of these compounds exhibit significantly greater inhibitory activity than standard inhibitors such as thiourea and acetohydroxamic acid.[1][2][3] While their potency against urease is well-documented, a comprehensive understanding of their selectivity is crucial for their development as safe and effective drugs. This guide delves into the available data on their urease inhibitory activity, compares them with alternative inhibitors, and explores potential off-target effects based on the known broad-spectrum activity of quinoline and thiourea scaffolds.
Comparison of Urease Inhibitory Activity
The inhibitory potential of this compound derivatives against urease has been evaluated in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative quinolinyl-thiourea compounds and other classes of urease inhibitors.
Table 1: Urease Inhibitory Activity of Quinolonyl-Thiourea Derivatives
| Compound ID | Structure | Urease IC50 (µM) | Reference |
| 5c | N-methyl quinolonyl moiety with thiosemicarbazide phenyl terminal | 1.83 ± 0.79 | [2][3] |
| 5a | N-methyl quinolonyl moiety | 2.48 (approx.) | [2] |
| 5b | N-methyl quinolonyl moiety | 2.15 (approx.) | [2] |
| 5f | Unsubstituted quinolone moiety | 9.45 ± 0.08 | [2] |
| 5g | Unsubstituted quinolone moiety | 11.21 ± 0.27 | [2] |
Table 2: Urease Inhibitory Activity of Alternative Inhibitors
| Inhibitor Class | Compound | Urease IC50 (µM) | Reference |
| Standard Inhibitors | Thiourea | 21.00 ± 0.11 - 22.8 ± 1.31 | [2][4] |
| Acetohydroxamic Acid | 21.03 ± 0.94 | [2] | |
| Thiourea Derivatives | 1-(2'-(Phenylthio)phenylcarbamothioyl) octanamide (3c) | 10.65 ± 0.45 | [5] |
| N,N'-disubstituted thiourea (13) | Competitive inhibitor (Ki = 8.6 µM) | [4] | |
| Metal-Based Inhibitors | Copper (II) Complex (18) | 1.00 | |
| Nickel (II) Complex (21) | 1.17 ± 0.12 | ||
| Natural Products | Quercetin | Moderate to weak inhibition | [6] |
Selectivity Profile and Potential Off-Target Effects
Direct and comprehensive selectivity profiling of this compound based urease inhibitors against a broad panel of other enzymes is not extensively reported in the available literature. However, the known pharmacological activities of the quinoline and thiourea scaffolds suggest potential for off-target interactions.
-
Quinoline Derivatives: The quinoline core is a "privileged scaffold" in medicinal chemistry and is known to interact with a wide range of biological targets.[7] Quinoline-based compounds have been shown to inhibit various enzymes, including:
-
Kinases: Numerous quinoline derivatives are potent kinase inhibitors, with some approved as anticancer drugs.[8]
-
DNA-acting enzymes: Certain quinoline analogs can inhibit DNA methyltransferases, polymerases, and base excision repair glycosylases.[6][9]
-
Other enzymes: Inhibition of acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), glycogen synthase kinase 3-beta (GSK3β), and cyclooxygenases (COX-1/2) has also been reported for some quinoline derivatives.[8][10]
-
-
Thiourea Derivatives: The thiourea moiety can also contribute to off-target effects. Thiourea-containing compounds have been reported to inhibit other enzymes such as tyrosinase and to possess a broad range of biological activities including anticancer and antimicrobial effects.
Given this context, it is plausible that this compound derivatives may exhibit inhibitory activity against other enzymes, particularly kinases and DNA-modifying enzymes. The lack of specific selectivity data represents a significant knowledge gap and highlights the need for further investigation to fully assess the therapeutic potential of these compounds.
Experimental Protocols
In Vitro Urease Inhibition Assay (Berthelot Method)
This is a widely used colorimetric assay to determine the inhibitory activity of compounds against urease.
Principle: The assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this colored product is directly proportional to the ammonia concentration and is measured spectrophotometrically at approximately 625 nm.
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard inhibitor (e.g., Thiourea)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of urease solution to each well, followed by the test compounds or standard inhibitor at various concentrations. Include a control group with the enzyme and solvent only (no inhibitor).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the urea substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Color Development: Stop the reaction and induce color development by adding the phenol and alkali reagents.
-
Absorbance Measurement: After a further incubation period for color development, measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the general toxicity of the inhibitor candidates against mammalian cells, providing an initial indication of their selectivity for the bacterial target.
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed mammalian cells (e.g., a relevant cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the CC50 (half-maximal cytotoxic concentration) value.
Visualizations
Urease Inhibition and Potential Off-Target Pathways
Caption: Urease inhibition by this compound and potential off-target interactions.
Experimental Workflow for Urease Inhibitor Screening
Caption: A generalized workflow for the in vitro urease inhibition assay.
Molecular Docking of a Quinolinyl-Thiourea Derivative in the Urease Active Site
Caption: A diagram illustrating the potential binding interactions of a quinolinyl-thiourea inhibitor with the nickel ions and key amino acid residues in the active site of urease.
Conclusion
This compound derivatives represent a promising class of potent urease inhibitors with the potential for development as novel therapeutics for the treatment of infections caused by urease-producing bacteria. Their superior in vitro activity compared to standard inhibitors is a significant advantage. However, the lack of comprehensive selectivity data is a critical gap that needs to be addressed. The known promiscuity of the quinoline and thiourea scaffolds warrants a thorough investigation of their off-target effects to ensure a favorable safety profile. Future studies should focus on systematic selectivity profiling against a panel of relevant enzymes and further optimization of the chemical structure to enhance both potency and selectivity.
References
- 1. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-(6-quinolinyl)thiourea: A Procedural Guide
Proper chemical waste management is paramount in a laboratory setting to ensure personnel safety and environmental protection. N-(6-quinolinyl)thiourea, a derivative of thiourea, should be treated as a hazardous substance due to the inherent risks associated with its parent compound. Thiourea is known to be harmful if swallowed, a suspected carcinogen, and is suspected of damaging fertility or the unborn child.[1][2][3][4] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2][3][4]
Immediate Safety and Handling Precautions
Before beginning any process that involves this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and emergency procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing is required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Face Protection: A face shield may be necessary depending on the scale of work.
-
Respiratory Protection: If there is a risk of dust formation or inhalation, a NIOSH/MSHA approved respirator should be used.[5]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water and remove contaminated clothing.[2][6]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[2][5]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse your mouth with water.[1][2][4]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1]
**Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated waste is critical. The following steps provide a general guideline:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Keep it in its original container if possible, or a clearly labeled, sealed container.
-
-
Waste Collection:
-
Solid Waste: Carefully collect any solid this compound waste, minimizing dust generation. Place it into a suitable, labeled, and sealed container for disposal.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, filter paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, sealed waste container.
-
Solutions: Aqueous solutions containing this compound should be collected in a labeled, sealed container. Do not pour them down the drain.[3]
-
-
Storage:
-
Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
-
Ensure that the waste is properly classified and labeled according to Department of Transportation (DOT) regulations. Thiourea is classified under UN3077, as an environmentally hazardous substance, solid, n.o.s.[1][5]
-
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate non-essential personnel from the area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains.
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material.
-
Place the collected material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.
-
Quantitative Data for Thiourea
The following table summarizes key quantitative data for the parent compound, thiourea, which should be considered when assessing the risk of this compound.
| Data Point | Value | Species | Reference |
| Oral LD50 | 125 mg/kg | Rat | [7] |
| LC50 (Inhalation) | >195 mg/m³ (4 h) | Rat | [4] |
| log Pow (Octanol/Water Partition Coefficient) | -0.92 | [1] | |
| EC50 (Daphnia) | 5.6 - 18.0 mg/l (48 h) | Water flea | [1] |
| EC50 (Algae) | 6.8 mg/l (96 h) | Green algae | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling N-(6-quinolinyl)thiourea
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-(6-quinolinyl)thiourea. The following safety guidelines are compiled from information on the parent compounds, thiourea and quinoline, and are intended to provide a comprehensive framework for safe handling. It is imperative to treat this compound with the utmost caution, assuming it may possess hazards associated with both parent molecules.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans with procedural, step-by-step guidance to address specific operational questions.
Hazard Identification and Personal Protective Equipment (PPE)
Given the structures of thiourea and quinoline, this compound should be handled as a potentially hazardous substance. Thiourea is classified as harmful if swallowed, a suspected carcinogen, and suspected of damaging fertility or the unborn child.[1][2] Quinoline is also harmful if swallowed or in contact with skin, causes skin and eye irritation, and is a suspected mutagen and carcinogen.[3][4] Therefore, a comprehensive approach to personal protection is critical.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[5][6] | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Butyl rubber).[5][7][8] | Prevents skin contact, as the compound may be harmful and cause irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for significant exposure, consider a chemical-resistant apron or suit. | Minimizes skin exposure to the compound. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[5] If dust or aerosols are generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is recommended. | Prevents inhalation of potentially harmful dust or vapors. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
